Acid Red 407
Description
Properties
CAS No. |
146103-68-6 |
|---|---|
Molecular Formula |
C51H63N3O11S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Acid Red 407
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 407, identified by the CAS Number 146103-68-6, is a synthetic dye belonging to the class of pre-metallized acid dyes. Specifically, it is a 1:2 chromium complex of a monoazo dye.[1][2][3] This class of dyes is characterized by the incorporation of a metal ion, in this case, chromium, into the dye structure during manufacturing. This pre-metallization process confers superior fastness properties, particularly to light and washing, compared to their un-metallized counterparts. While primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides, its well-defined chemical structure and properties make it a subject of interest in various research and development sectors. This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.
Chemical Structure and Identification
The precise structure of this compound is not consistently reported across all public domains. However, the most credible data points to a complex chromium-azo structure.
Molecular Structure: The fundamental structure of this compound is a 1:2 complex, meaning two individual dye molecules (ligands) are coordinated to a central chromium(III) ion.[1][2] These ligands are typically monoazo structures, often containing pyrazolone and nitrophenyl moieties.
While a definitive IUPAC name for CAS 146103-68-6 is not uniformly available, a closely related or identical structure is described as: Chromate(2-), [4-[(5-chloro-2-hydroxy-3-nitrophenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][3-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-, disodium . This nomenclature provides insight into the likely building blocks of the dye molecules.
Molecular Formula and Weight: There are significant discrepancies in the reported molecular formula and weight for this compound. The most frequently cited and detailed formula is C₃₂H₁₉Cl₂CrN₁₀Na₂O₁₁S , with a corresponding molecular weight of 920.51 g/mol .[2] Other sources have reported alternative formulas, and researchers should be mindful of these inconsistencies when conducting stoichiometric calculations.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application and for the development of analytical methods.
| Property | Value | References |
| Appearance | Red to dark red powder | [4] |
| Solubility | Soluble in water, with enhanced solubility under acidic conditions. | [4] |
| Stability | Relatively stable in acidic media; prone to fading upon exposure to light and heat. | [4] |
| Light Fastness (ISO 105-B02) | 3 | [5] |
| Washing Fastness (ISO 105-C06) | 4-5 | [5] |
| Perspiration Fastness (ISO 105-E04) | 4-5 | [5] |
Synthesis and Manufacturing
The synthesis of this compound, like other pre-metallized azo dyes, is a multi-step process involving diazotization, azo coupling, and metallization.
Synthesis Workflow
The general workflow for the synthesis of a 1:2 chromium-azo dye complex such as this compound is depicted below.
Caption: A diagram illustrating the multi-step synthesis of this compound.
Experimental Protocol for Synthesis (Representative)
The following is a representative protocol for the synthesis of a 1:2 chromium-azo dye, which can be adapted for this compound.
-
Diazotization: An aromatic amine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled alkaline solution of the coupling component (e.g., a substituted pyrazolone derivative). The reaction mixture is stirred until the coupling is complete, which can be monitored by thin-layer chromatography (TLC). The resulting azo dye is then isolated by filtration.
-
Metallization: The synthesized azo dye is dissolved in a suitable solvent, and the pH is adjusted. A solution of a chromium(III) salt (e.g., chromium(III) chloride) is added, and the mixture is heated for several hours. The completion of the metallization reaction is monitored by TLC or UV-Vis spectroscopy. The final 1:2 chromium-azo complex is precipitated, filtered, washed, and dried.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of this compound.
Analytical Workflow
The general workflow for the quality control and characterization of this compound is outlined below.
Caption: A flowchart of the analytical methods for this compound characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for quantifying its concentration.
-
Principle: Reversed-phase HPLC is commonly used, where the dye is separated on a nonpolar stationary phase with a polar mobile phase.
-
Representative Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is often employed.
-
Detection: UV-Vis detector set at the maximum absorbance wavelength (λmax) of the dye.
-
Sample Preparation: A stock solution of the dye is prepared in the mobile phase or a compatible solvent, filtered, and injected into the HPLC system.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is used for the qualitative and quantitative analysis of this compound.
-
Principle: The concentration of the dye in a solution is determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law.
-
Representative Protocol:
-
Solvent: Deionized water or an appropriate buffer.
-
Procedure: A series of standard solutions of known concentrations are prepared to create a calibration curve. The absorbance of the unknown sample is measured at the λmax, and its concentration is determined from the calibration curve. The λmax for chromium complex dyes can vary but is typically in the visible range. For similar chromium(III) complex dyes, absorption maxima can be observed in the range of 380-530 nm.[6]
-
Atomic Absorption Spectroscopy (AAS)
AAS is the standard method for determining the chromium content in the dye.
-
Principle: The sample is atomized, and the amount of light absorbed by the ground-state chromium atoms is measured.
-
Representative Protocol:
-
Sample Preparation: The dye sample is digested using a mixture of strong acids (e.g., nitric acid and perchloric acid) to break down the organic matrix and bring the chromium into solution.
-
Instrumentation: A graphite furnace atomic absorption spectrometer is typically used for the sensitive determination of chromium.
-
Analysis: The absorbance of the sample is compared to that of a series of chromium standards to determine the concentration.
-
Applications
The primary application of this compound is in the dyeing of protein and polyamide fibers.[3] Its high affinity for these materials and excellent fastness properties make it a valuable colorant in the textile and leather industries. Beyond its traditional use, the well-defined chromophoric and metal-complexing properties of this compound may offer potential for investigation in other areas, such as the development of new materials or as a model compound in coordination chemistry studies.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Inhalation of the dust should be avoided. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data, which may contain inconsistencies. It is not a substitute for rigorous, validated experimental work. Researchers should consult primary literature and validated methods for specific applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Buy this compound | 146103-68-6 [smolecule.com]
- 3. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]
- 4. Page loading... [guidechem.com]
- 5. Cas 146103-68-6,this compound | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Acid Red 407 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Acid Red 407 (CAS No. 146103-68-6), a monoazo 1:2 chromium complex dye. The information compiled is intended for laboratory-scale preparation and purification, drawing from established principles of azo dye chemistry and general purification techniques.
Chemical Identity and Properties
This compound is a synthetic dye characterized by its yellowish-red hue.[1][2][3] It is primarily used in the textile and leather industries for dyeing wool, silk, and nylon.[2][4][5] As a metal complex dye, it exhibits good fastness properties.[4][5] The dye is soluble in water, with solubility being enhanced under acidic conditions.[6]
While there are some discrepancies in the reported molecular formula in various sources, it is consistently identified as a 1:2 chromium complex of a single azo dye.[1][2][4] This means that two molecules of the azo dye ligand are coordinated to a single chromium ion.
Table 1: General Properties of this compound
| Property | Description |
| C.I. Name | This compound |
| CAS Number | 146103-68-6 |
| Chemical Class | Monoazo, 1:2 Metal Complex |
| Appearance | Dark red or yellowish-red powder |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of an azo dye followed by complexation with a chromium salt. The general workflow is outlined below.
Synthesis Workflow
Experimental Protocol: Synthesis
Materials and Reagents:
-
Primary Aromatic Amine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Coupling Component (e.g., a naphthol or pyrazolone derivative)
-
Sodium Hydroxide (NaOH)
-
Chromium (III) salt (e.g., chromium (III) sulfate or chloride)
-
Ice
-
Distilled Water
Procedure:
Stage 1: Diazotization
-
Dissolve the primary aromatic amine in a dilute solution of hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Stage 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component in a dilute aqueous solution of sodium hydroxide.
-
Cool the coupling component solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Control the pH of the reaction mixture as required for the specific coupling component (typically alkaline for phenols).
-
Continue stirring the mixture in the ice bath for 1-2 hours to allow for complete coupling. The formation of the azo dye ligand will be indicated by a color change.
Stage 3: Metallization
-
Heat the solution containing the azo dye ligand to approximately 50-60 °C.
-
Prepare a solution of the chromium (III) salt in water.
-
Slowly add the chromium salt solution to the heated dye solution.
-
Adjust the pH of the mixture to a slightly acidic or neutral range, as required for complexation.
-
Reflux the reaction mixture for several hours to facilitate the formation of the 1:2 chromium complex.
-
Monitor the reaction for completion (e.g., by thin-layer chromatography).
-
Once the reaction is complete, cool the mixture and isolate the crude this compound precipitate by filtration.
Purification of this compound
The crude this compound synthesized will contain impurities such as unreacted starting materials, by-products, and inorganic salts. A multi-step purification process is necessary to obtain a product of high purity for laboratory use.
Purification Workflow
Experimental Protocol: Purification
1. Filtration and Washing:
-
Filter the crude product from the reaction mixture using a Buchner funnel under vacuum.
-
Wash the filter cake thoroughly with cold distilled water to remove most of the inorganic salts and water-soluble impurities.
-
Continue washing until the filtrate is colorless.
2. Recrystallization:
Recrystallization is a key step for purifying solid organic compounds. The choice of solvent is critical and often requires experimental screening. For acid dyes, mixtures of water with a miscible organic solvent like ethanol or acetone are often effective.
-
Solvent Selection: The ideal solvent should dissolve the dye sparingly at room temperature but have high solubility at an elevated temperature.
-
Procedure:
-
Transfer the washed crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent or solvent mixture.
-
Heat the mixture with stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary to achieve full dissolution.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
3. Drying:
-
Dry the purified crystals under vacuum at a moderate temperature to remove any residual solvent.
4. Optional High-Purity Purification: Column Chromatography:
For applications requiring very high purity, column chromatography can be employed. The stationary phase (e.g., silica gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) would need to be determined empirically.
Purity Assessment
The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.
Table 2: Methods for Purity Assessment of this compound
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity and identify and quantify any organic impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a common starting point for azo dye analysis.[7][8][9][10][11] |
| UV-Visible Spectroscopy | To confirm the identity of the dye by its characteristic absorption spectrum and to quantify its concentration. |
| Thin-Layer Chromatography (TLC) | A quick method to monitor the progress of the reaction and the effectiveness of the purification steps. |
| Melting Point Analysis | A sharp melting point close to the literature value (if available) is indicative of high purity. |
Safety Precautions
-
The synthesis and purification of this compound should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][12]
-
Azo dyes and their precursors may be harmful. Avoid inhalation, ingestion, and skin contact.[6]
-
Handle strong acids and bases with extreme care.
-
Dispose of all chemical waste according to institutional and local regulations.[6]
Conclusion
This technical guide provides a foundational understanding of the laboratory synthesis and purification of this compound. While a specific, detailed protocol is not available in the public literature, the general principles of azo dye chemistry outlined here provide a strong basis for developing a robust laboratory procedure. Researchers should focus on the careful control of reaction conditions, particularly temperature and pH, and employ a systematic approach to purification and purity analysis to obtain a high-quality product suitable for research and development applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]
- 3. This compound | 146103-68-6 [chemicalbook.com]
- 4. Buy this compound | 146103-68-6 [smolecule.com]
- 5. Cas 146103-68-6,this compound | lookchem [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. staff-old.najah.edu [staff-old.najah.edu]
- 11. researchgate.net [researchgate.net]
- 12. cncolorchem.com [cncolorchem.com]
"Acid Red 407 CAS number 146103-68-6 physicochemical data"
An In-depth Technical Guide to Acid Red 407 (CAS Number: 146103-68-6)
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound, a synthetic azo dye. The information is intended for researchers, scientists, and professionals in drug development and other relevant industries.
Physicochemical Data
This compound, also known as C.I. This compound, is a monoazo dye.[1][2] It is characterized by its vibrant red color and is utilized in various industrial applications.[3] The fundamental structure consists of a benzene ring and two sulfonic acid groups, with two sodium ions.[3]
Summary of Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 146103-68-6 | [1][3][4][5][6][7][8][9] |
| Molecular Formula | C22H14N2Na2O9S2 or C20H12N2O7S2Na2 | [3] |
| Appearance | Red to Dark Red Powder | [1][3][4][5][10] |
| Odor | Odorless | [3][5] |
| Solubility | Soluble in water, with enhanced solubility under acidic conditions. | [1][3][4][6][10] |
| pH | 7.5 | [5] |
| Melting Point | Not available | [5] |
| Boiling Point | Not applicable | [5] |
| Stability | Stable under normal temperatures and pressures. Fades when exposed to light and heat. | [4][5][6][10] |
Fastness Properties:
| Property | Rating | Source(s) |
| Light Fastness | 4-5 | [1] |
| Washing Fastness | 4-5 | [1] |
Synthesis and Mechanism of Action
The synthesis of this compound, like many azo dyes, typically involves a two-step process: diazotization followed by a coupling reaction.[11][12][13] Another described method is a condensation reaction.[4][11]
General Synthesis Pathway for Azo Dyes:
The mechanism of action for this compound as a dye involves the binding of its molecules to the fibers of the material being colored, such as textiles or paper.[3] This interaction leads to the absorption and reflection of specific light wavelengths, resulting in the perception of a vibrant red color.[3]
Mechanism of Dyeing:
Experimental Protocols
a) Determination of Melting Point:
A common method for determining the melting point of a solid organic compound is using a melting point apparatus.[14]
-
Sample Preparation: A small amount of the dry, powdered dye is packed into a capillary tube to a height of 2-3 mm.[14]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[14]
-
Heating: The sample is heated at a controlled rate. A slower rate (e.g., 1-2 °C per minute) is used when approaching the expected melting point to ensure accuracy.[14]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[14]
-
Mixed Melting Point: To confirm the identity of the compound, a mixed melting point can be determined by mixing the sample with a known standard.[15]
b) Determination of Solubility:
A dye solubility test can be performed to determine the solubility characteristics of this compound in various solvents.[16][17]
-
Sample Preparation: A known amount of this compound is added to a specific volume of the solvent (e.g., water, ethanol) in a test tube.
-
Dissolution: The mixture is agitated (e.g., by vortexing or shaking) to facilitate dissolution. Gentle heating may be applied if necessary.
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Quantitative Analysis: For a more precise measurement, the saturated solution can be filtered, and the concentration of the dissolved dye in the filtrate can be determined spectrophotometrically.
c) Determination of Insoluble Content:
This protocol is used to quantify impurities that are not soluble in the primary solvent.[18]
-
Dissolution: A precisely weighed sample of the dye is dissolved in a specified volume of a solvent (e.g., water).[18]
-
Filtration: The solution is filtered through a pre-weighed filter paper to separate any insoluble matter.[18]
-
Drying: The filter paper with the insoluble residue is dried in an oven at a constant temperature until a constant weight is achieved.[18]
-
Calculation: The percentage of insoluble content is calculated based on the weight of the residue and the initial sample weight.[18]
Quality Control
Rigorous quality control is essential in the industrial production of this compound to ensure product consistency and performance.[11]
Industrial Quality Control Workflow:
Safety and Handling
This compound is considered an organic synthetic dye that may cause irritation to the skin and eyes upon direct contact.[3][4] It is important to handle this chemical with care in a well-ventilated area.[3] Appropriate personal protective equipment, such as gloves, safety glasses, and protective clothing, should be worn.[4][5] In case of ingestion, immediate medical attention should be sought.[3]
Applications
This compound is primarily used as a dye in several industries:
-
Textile Industry: For dyeing and printing on wool, silk, and nylon.[3][4][7][8][9][11]
-
Leather Industry: For coloring leather products.[1][7][8][9][11]
-
Cosmetics: Used in some cosmetic formulations.[3]
-
Paints and Inks: Can be used in the preparation of pigments for paints and inks.[2][4]
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. specialchem.com [specialchem.com]
- 3. Page loading... [guidechem.com]
- 4. C.I.this compound [chembk.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 146103-68-6 [chemicalbook.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Cas 146103-68-6,this compound | lookchem [lookchem.com]
- 10. This compound [chembk.com]
- 11. Buy this compound | 146103-68-6 [smolecule.com]
- 12. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dyespigments.net [dyespigments.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. scribd.com [scribd.com]
- 17. Dye solubility test: Significance and symbolism [wisdomlib.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Application of Red Fluorescent Dyes in Microscopy: A Profile of Texas Red
Disclaimer: Initial research indicates that "Acid Red 407" is a dye primarily used in the textile industry and lacks the specific, publicly available spectral data required for reliable application in fluorescence microscopy. This guide therefore utilizes Texas Red , a well-characterized and widely used red fluorescent dye, as a representative example to illustrate the principles and protocols pertinent to the use of red fluorophores in research and drug development.
This technical guide provides a comprehensive overview of the spectral properties and applications of Texas Red, a prominent red fluorescent dye, for fluorescence microscopy. It is intended for researchers, scientists, and drug development professionals seeking to employ red fluorophores in their experimental workflows.
Spectral and Photophysical Properties of Texas Red
The selection of a suitable fluorophore is paramount for successful fluorescence microscopy. The spectral characteristics of Texas Red make it a versatile tool for various imaging applications.[1] It is a bright, red-fluorescent dye that can be conjugated to various biomolecules, including antibodies and proteins.[1][2]
Table 1: Spectral and Photophysical Properties of Texas Red
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 586 - 596 nm | [2][3][4] |
| Emission Maximum (λem) | 603 - 615 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm | [5] |
| Quantum Yield (Φ) | 0.93 - 0.97 (in PBS and Ethanol) | [4][6] |
| Recommended Laser Lines | 561 nm (Yellow-Green), 594 nm | [4][7] |
| Common Emission Filter | 610/20 nm bandpass | [4] |
| Solubility | Good in water and polar solvents | [5] |
| Photostability | Good | [2][7] |
Texas Red's large Stokes shift, the difference between its excitation and emission maxima, is advantageous as it minimizes spectral overlap and improves signal-to-noise ratios. Its high quantum yield contributes to its bright fluorescence signal, making it suitable for detecting even weakly expressed targets.[2][5] For applications requiring even greater brightness or photostability, alternatives such as Alexa Fluor 594 may be considered.[7]
Experimental Protocols for Fluorescence Microscopy
Texas Red and its derivatives are widely used in various fluorescence microscopy techniques, most notably in immunofluorescence for the detection of specific proteins in fixed and permeabilized cells.[8]
This protocol outlines the general steps for staining cultured cells on coverslips using a primary antibody followed by a Texas Red-conjugated secondary antibody.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS
-
Primary Antibody (specific to the target protein)
-
Texas Red-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Antifade Mounting Medium (with or without a nuclear counterstain like DAPI)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on sterile glass coverslips.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Solution for 30-60 minutes at room temperature to reduce non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Solution.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10]
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[10]
-
-
Secondary Antibody Incubation:
-
Dilute the Texas Red-conjugated secondary antibody in the Blocking Solution. Protect the antibody from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[11]
-
Wash the cells four times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
While Texas Red is primarily used for fixed-cell imaging, certain derivatives can be employed for live-cell applications, such as tracking lipids within cellular membranes.[12] For live-cell imaging, it is crucial to use dye concentrations and incubation times that minimize cytotoxicity.
Visualizations of Experimental Workflows and Signaling Pathways
Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.
Caption: General workflow for indirect immunofluorescence staining.
Caption: A simplified generic cell signaling pathway.
Applications in Research and Drug Development
The bright and photostable nature of Texas Red makes it a valuable tool in various research and drug development applications:
-
Subcellular Localization: Texas Red-conjugated antibodies are instrumental in determining the localization of specific proteins within cellular compartments, such as the nucleus or cell membrane.[7]
-
Multicolor Imaging: Due to its distinct spectral properties, Texas Red can be used in combination with other fluorophores, such as DAPI (blue) and FITC (green), for the simultaneous visualization of multiple targets.[7]
-
Cell Signaling Studies: By labeling key proteins in signaling cascades, researchers can visualize their activation and translocation upon stimulation, providing insights into cellular communication pathways.[1]
-
High-Content Screening: The robust signal of Texas Red is well-suited for automated imaging and analysis in high-content screening assays to assess the effects of drug candidates on cellular targets.
References
- 1. labinsights.nl [labinsights.nl]
- 2. grokipedia.com [grokipedia.com]
- 3. Spectrum [Texas Red] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Texas Red - Wikipedia [en.wikipedia.org]
- 6. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]
- 7. lifetein.com [lifetein.com]
- 8. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. ptglab.com [ptglab.com]
- 12. biotium.com [biotium.com]
An In-depth Technical Guide to the Mechanism of Action of Acid Red Dyes in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid dyes are fundamental tools in biological staining, providing vibrant and differential coloration to various tissue components. This guide delves into the core mechanism of action of acid red dyes, with a particular focus on their application in trichrome staining methods. Due to the limited availability of specific data on Acid Red 407 in biological contexts, this document will utilize the well-characterized and commonly used Acid Fuchsin as a representative example to elucidate the principles of action. The electrostatic interactions governing the binding of these anionic dyes to cationic tissue proteins will be explored, alongside a detailed experimental protocol and visual representations of the underlying processes.
Introduction to Acid Dyes in Histology
Acid dyes are anionic compounds that carry a negative charge, typically conferred by sulfonic acid (-SO3H) groups. In an acidic solution, these negatively charged dye molecules are attracted to and form electrostatic bonds with positively charged (cationic) components within tissue sections. The primary targets for acid dyes are proteins, such as those found in cytoplasm, muscle, and collagen, which become protonated at a low pH, exposing positively charged amino groups (-NH3+). This fundamental principle of electrostatic attraction is the cornerstone of staining with acid dyes.
Trichrome staining methods, such as the widely used Masson's trichrome, employ a combination of acid dyes of different molecular weights and colors to differentiate between various tissue elements, most notably muscle and collagen. These techniques are invaluable in pathology for assessing fibrosis and other tissue remodeling processes.
The Physicochemical Properties of a Representative Acid Red Dye: Acid Fuchsin
As a representative example, we will consider Acid Fuchsin (C.I. 42685), a key component of many trichrome stains.
| Property | Value | Reference |
| C.I. Number | 42685 | [General chemical supplier data] |
| CAS Number | 3244-88-0 | [General chemical supplier data] |
| Molecular Formula | C₂₀H₁₇N₃Na₂O₉S₃ | [General chemical supplier data] |
| Molecular Weight | 585.54 g/mol | [General chemical supplier data] |
| Appearance | Dark red to purple powder | [General chemical supplier data] |
| Solubility | Soluble in water | [General chemical supplier data] |
| Absorption Max (λmax) | ~540-545 nm in water | [Published spectral data] |
Core Mechanism of Action in Biological Staining
The staining mechanism of acid red dyes like Acid Fuchsin is a multi-step process governed by electrostatic interactions and principles of competitive displacement, particularly within the context of a trichrome stain.
Electrostatic Binding to Tissue Proteins
In an acidic environment (typically pH 2.5 or lower), the amino groups of proteins within the tissue become protonated, acquiring a positive charge (-NH3+). The negatively charged sulfonic acid groups (-SO3-) of the acid red dye are then electrostatically attracted to these protonated amino groups, resulting in the staining of cytoplasm, muscle, and collagen.
Navigating the Solubility of Acid Red 407 in Biological Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 407 is described as a red powder that is soluble in water.[1][2] Its solubility is reportedly enhanced under acidic conditions.[3] This characteristic is crucial when considering its application in biological systems where pH can vary significantly.
Quantitative Solubility Data
A comprehensive search of scientific literature and safety data sheets did not yield specific quantitative data for the solubility of this compound in common biological buffers such as Phosphate-Buffered Saline (PBS) or Tris-HCl. The available information is qualitative, indicating its general solubility in water. To address this gap, the following sections provide a robust experimental protocol for researchers to determine the precise solubility of this compound in their buffers of interest.
Experimental Protocol: Determining the Solubility of this compound
This protocol is based on the widely accepted shake-flask method, followed by quantification using UV-Vis spectrophotometry. This method is reliable for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound powder
-
Biological buffer of interest (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, Tris-HCl at various pH values)
-
Deionized water
-
Volumetric flasks
-
Centrifuge tubes
-
Mechanical shaker or orbital incubator shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm or 0.45 µm pore size)
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound powder and add it to a known volume of the desired biological buffer in a sealed container (e.g., a centrifuge tube or a glass vial with a screw cap). The excess amount is crucial to ensure that a saturated solution is achieved.
-
Tightly seal the container to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container in a mechanical shaker or an orbital incubator shaker.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C, depending on the intended application) for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached.
-
-
Phase Separation:
-
After the equilibration period, carefully remove the container from the shaker.
-
Allow the container to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the container at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-20 minutes).
-
-
Sample Collection and Filtration:
-
Carefully collect the supernatant (the clear, saturated solution) using a pipette, being cautious not to disturb the solid pellet at the bottom.
-
For complete removal of any remaining solid particles, filter the collected supernatant through a syringe filter (0.22 µm or 0.45 µm) into a clean container.
-
-
Quantification using UV-Vis Spectrophotometry:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the same biological buffer.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The buffer itself should be used as the blank.
-
Plot a graph of absorbance versus concentration to generate a standard calibration curve. The curve should be linear and pass through the origin.
-
-
Measurement of the Saturated Solution:
-
Dilute the filtered saturated solution with the biological buffer to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the specific biological buffer under the tested conditions.
-
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility Determination
The following diagram illustrates the logical relationships and dependencies in the process of determining dye solubility.
Signaling Pathways
Currently, there is no information available in the scientific literature to suggest that this compound is involved in or interacts with any specific biological signaling pathways. Its primary known applications are as a dye, and its biological effects have not been extensively studied.
Conclusion
Understanding the solubility of this compound in relevant biological buffers is a prerequisite for its use in biomedical research. While specific quantitative data is lacking in the public domain, this guide provides researchers with a detailed and reliable experimental protocol to determine these values. The provided workflow and logical relationship diagrams offer a clear visual representation of the necessary steps. By following this guide, researchers can generate the critical solubility data needed to advance their studies involving this compound.
References
An In-depth Technical Guide to the Safe Handling of Acid Red 407 in a Research Environment
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical data for the handling of Acid Red 407 in a research laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and to minimize environmental impact.
Chemical and Physical Properties
| Property | Data |
| Physical State | Solid, Red Powder |
| Odor | Odorless |
| Solubility | Soluble in water, with better solubility under acidic conditions.[1][2] |
| pH | 7.5 |
| Vapor Pressure | Negligible |
| Evaporation Rate | Negligible |
| Boiling Point | Not applicable |
| Autoignition Temperature | Not applicable |
| Chemical Stability | Stable under normal temperatures and pressures. |
Toxicological Information and Hazard Analysis
The primary toxicological concern with azo dyes, including this compound, is not typically the intact molecule itself, but rather the aromatic amines that can be formed through metabolic processes.[3][4]
Mechanism of Toxicity: The core toxicological risk associated with azo dyes stems from the reductive cleavage of the azo bond (-N=N-). This process can be catalyzed by azoreductase enzymes present in intestinal and skin microbiota, as well as in the liver.[5][6][7][8] This cleavage can release potentially carcinogenic aromatic amines.[3][5] While many intact azo dyes have low toxicity, their metabolic byproducts can be hazardous.[3]
Known Health Effects:
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[9]
-
Inhalation: May cause irritation of the respiratory tract.[9]
-
Skin Contact: Prolonged or repeated contact may lead to skin irritation.[9]
-
Eye Contact: Can cause eye irritation and inflammation.[9]
Mutagenicity data has been reported for this compound, although specific details are not widely available.[9] It is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[9]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[9] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[9] A lab coat or other protective clothing should be worn to minimize skin contact.[9] |
| Respiratory Protection | An approved respirator should be worn when handling the powder form of the dye to avoid inhalation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or rubber) should be worn. |
Handling and Storage Procedures
Handling:
-
Always handle this compound within a chemical fume hood to control airborne levels.[9]
-
Minimize dust generation and accumulation.[9]
-
Avoid contact with eyes, skin, and clothing.[9]
-
Avoid ingestion and inhalation.[9]
-
Wash hands thoroughly after handling.[9]
-
Remove and wash contaminated clothing before reuse.[9]
Storage:
-
Store in a cool, dry place.[9]
-
Keep containers tightly closed.[9]
-
Preserve in tight and light-resistant containers.[9]
-
Store away from incompatible materials such as strong oxidizing and reducing agents.[9]
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Preparation: Don all required PPE and work within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Slowly add the powder to the desired solvent (e.g., deionized water) while stirring to avoid clumping.
-
Sonication: If necessary, use a sonicator to ensure complete dissolution.
-
Storage: Store the stock solution in a clearly labeled, light-resistant container at the appropriate temperature.
Protocol for a Chemical Spill
In the event of a spill, follow the established emergency protocol.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a small spill, use an inert absorbent material to contain the substance.
-
Cleanup: Carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste according to institutional and local regulations.
Visualizations
Logical Workflow for Handling an this compound Spill
Caption: Workflow for a safe and effective response to an this compound spill.
Generalized Metabolic Pathway for Azo Dyes
Caption: Simplified pathway of azo dye metabolism in the body.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Azo Dyes Toxicity → Term [pollution.sustainability-directory.com]
- 4. Azo Dye Toxicity → Term [pollution.sustainability-directory.com]
- 5. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cncolorchem.com [cncolorchem.com]
Navigating the Landscape of Acid Red 407: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the sourcing of high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides an in-depth look at the commercial landscape of research-grade Acid Red 407, offering insights into its procurement, quality considerations, and potential research applications.
This compound, a synthetic dye with the CAS number 10166-55-9, is predominantly utilized in the textile and leather industries for its vibrant red hue and dyeing properties. While not as commonly cited in academic literature as other fluorescent probes or histological stains, its chemical characteristics suggest potential utility in various research and development settings, including biological staining, and as a component in drug delivery systems. However, the transition from an industrial-grade to a research-grade compound necessitates a thorough evaluation of purity, consistency, and supplier documentation.
Commercial Suppliers and Product Specifications
The commercial availability of this compound is largely dominated by suppliers catering to industrial applications. These suppliers often provide the product in bulk quantities with specifications centered on color intensity and performance in dyeing processes. For research purposes, it is imperative to source the compound from vendors who can provide detailed analytical data. While prominent research chemical suppliers like Sigma-Aldrich, Thermo Fisher Scientific, and Cayman Chemical do not currently list this compound in their standard catalogs, several specialized chemical manufacturers and distributors offer products that may be suitable for research applications.
When evaluating potential suppliers, researchers should prioritize those who can provide a Certificate of Analysis (CoA) for each lot. Key parameters to scrutinize on a CoA include:
-
Purity: Determined by techniques such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry. For most research applications, a purity of ≥95% is desirable.
-
Identity Confirmation: Verified by methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Moisture Content: To ensure accurate weighing and concentration calculations.
-
Heavy Metal Content: Particularly important for in vitro and in vivo studies where metal contaminants can induce toxicity.
The following table summarizes the typical specifications offered by commercial suppliers who may provide this compound in qualities suitable for research. It is important to note that the term "research-grade" is not uniformly defined, and direct inquiry with the supplier for detailed analytical data is always recommended.
| Supplier Type | Typical Purity | Available Quantities | Certificate of Analysis (CoA) |
| Industrial Manufacturers | Often stated as ">98%" or "99%"[1] | Bulk (e.g., 25kg bags) | May be available upon request, often with limited analytical detail. |
| Specialty Chemical Suppliers | Variable, requires direct inquiry | Smaller quantities may be available through custom synthesis or special order. | More likely to provide a detailed CoA with specific purity and analytical methods. |
| Dye Specialists | Focused on color strength and fastness properties.[2] | Wide range, from grams to kilograms. | Data is typically geared towards textile or ink applications. |
Experimental Considerations and Methodologies
Given the limited availability of published research protocols specifically citing this compound, researchers may need to adapt general laboratory procedures for similar acid dyes.
Histological Staining
General Histological Staining Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 changes, 3 minutes each).
-
Transfer to 70% ethanol (3 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining (e.g., with Hematoxylin):
-
Stain in a suitable hematoxylin solution.
-
Wash in running tap water.
-
Differentiate in 1% acid alcohol.
-
Wash and blue in Scott's tap water substitute or a similar agent.
-
-
This compound Counterstaining:
-
Prepare a working solution of this compound (e.g., 0.1-1% w/v in distilled water, potentially with the addition of a small amount of acetic acid to enhance staining). The optimal concentration and staining time will need to be determined empirically.
-
Immerse slides in the this compound solution for 1-5 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
In Vitro Cytotoxicity Assessment
Prior to any application involving live cells, it is crucial to assess the cytotoxicity of this compound. A standard cytotoxicity assay, such as the MTT or PrestoBlue assay, can be employed.
General Cytotoxicity Assay Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution in cell culture medium. Treat the cells with a range of concentrations.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Potential Research Applications and Logical Workflows
While specific signaling pathways involving this compound are not documented, its properties as a charged, colored molecule lend it to exploratory use in areas like drug delivery and as a visual marker in biological systems.
Nanoparticle Formulation for Drug Delivery
This compound could potentially be encapsulated within nanoparticles to serve as a model drug or a tracking agent. The workflow for such an investigation would follow a logical progression from formulation to in vitro and in vivo testing.
General Experimental Workflow for a Research Chemical
The process of incorporating a new chemical like research-grade this compound into an experimental plan follows a structured approach to ensure safety and scientific rigor.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is a powder that may cause eye and skin irritation.[4] Ingestion may be harmful.[4] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
References
Acid Red 407: A Technical Review of Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 407, a synthetic monoazo dye belonging to the class of 1:2 metal complexes, is a significant compound in various industrial and scientific applications.[1][2][3] Characterized by its vibrant yellow-tinged red hue, this water-soluble dye is primarily utilized for its coloring properties.[1][4] Its molecular structure and chemical properties lend it to applications in the textile, leather, and paper industries.[1][4][5] This technical guide provides an in-depth review of the scientific applications of this compound, presenting quantitative data, experimental protocols, and visual workflows to facilitate a comprehensive understanding for research and development professionals.
Properties of this compound
This compound is noted for its good light and wash fastness properties, making it a durable dye for various materials.[5] Key performance indicators of this dye have been quantified through standardized testing, the results of which are summarized below.
| Property | Rating | Standard | Description |
| Light Fastness | 3 | ISO | Indicates the dye's resistance to fading when exposed to light.[1][4] |
| Soaping Fastness | 4-5 | ISO | Measures the color stability of the dyed material when washed with soap.[1][4] |
| Perspiration Fastness | 4-5 | ISO | Assesses the dye's resistance to color change when exposed to human perspiration.[1][4] |
| Oxygen Bleaching | Alkali 5 | ISO | Indicates the dye's stability when subjected to oxygen-based bleaching agents in an alkaline environment.[1][4] |
| Seawater Fastness | - | - | The dye demonstrates resistance to fading in seawater.[1][4] |
Applications of this compound
The primary application of this compound is as a colorant. Its utility spans across several industries, with notable scientific research focusing on its application in textile dyeing and its subsequent environmental impact and remediation.
Textile Dyeing
This compound is extensively used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon.[1] Its ability to penetrate deep into the fiber structure results in a rich and vibrant color that is resistant to fading.[1]
The following is a generalized protocol for the application of this compound in wool dyeing, based on common industry practices.
-
Preparation of the Dyebath:
-
Dissolve a pre-determined amount of this compound powder in water to create a stock solution.
-
Prepare the final dyebath by diluting the stock solution to the desired concentration. The liquor ratio (ratio of the weight of the goods to the volume of the dye liquor) is a critical parameter to control.
-
Add auxiliary chemicals to the dyebath. These may include:
-
-
Dyeing Process:
-
Introduce the pre-wetted wool fabric into the dyebath at a starting temperature of approximately 40°C.
-
Gradually raise the temperature of the dyebath to the dyeing temperature, typically between 80-100°C, over a period of 30-45 minutes.
-
Maintain the dyeing temperature for 45-60 minutes to allow for dye exhaustion and fixation onto the wool fibers.
-
After the dyeing period, gradually cool the dyebath to about 70°C before rinsing.
-
-
Post-Dyeing Treatment:
-
Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye.
-
Perform a clearing process (soaping) by washing the fabric in a hot solution containing a non-ionic detergent to improve wash fastness.
-
Rinse the fabric again with cold water and then dry.
-
Leather and Paper Dyeing
Similar to textiles, this compound is used to impart a lasting red color to leather and paper products.[1][4][5] The dyeing mechanism involves the binding of the dye molecules to the fibers of the material.[5]
Wood Bleaching
An interesting application of this compound is in a method for bleaching wood, where it is used in conjunction with a hydrogen peroxide solution.[8]
Environmental Science: Wastewater Treatment
The presence of synthetic dyes like this compound in textile industry wastewater is a significant environmental concern.[9][10] Consequently, a body of scientific research is dedicated to the removal of these dyes from effluents. One area of study involves the use of photocatalytic degradation.
The following protocol is a generalized representation of an experimental setup for studying the photocatalytic degradation of this compound, as might be performed in a research setting.
-
Preparation of the Catalyst and Dye Solution:
-
Synthesize or procure a photocatalyst, such as TiO2/porous BNNSs composites.[11]
-
Prepare a stock solution of this compound in deionized water.
-
Create the experimental solution by diluting the stock solution to a known initial concentration (e.g., 50 mg/L).
-
-
Photocatalytic Reaction:
-
Add a specific amount of the photocatalyst to the this compound solution in a photoreactor.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Irradiate the suspension with a light source (e.g., a UV lamp or solar simulator) to initiate the photocatalytic reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
-
Sample Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the aliquots to remove the photocatalyst particles.
-
Analyze the concentration of this compound in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength.
-
Calculate the degradation efficiency at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the reaction kinetics.
-
Investigate the effects of various parameters such as catalyst dosage, initial dye concentration, and pH on the degradation efficiency.
-
Conclusion
This compound is a versatile synthetic dye with significant applications in the textile, leather, and paper industries due to its favorable coloration and fastness properties. Scientific inquiry into this compound extends beyond its direct applications to include its environmental fate and remediation from industrial wastewater. The provided protocols and workflows offer a foundational understanding for researchers and professionals working with or studying this dye. Further research into more environmentally benign dyeing processes and more efficient degradation techniques for this compound remains an active area of investigation.
References
- 1. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 4. Cas 146103-68-6,this compound | lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. US5242464A - Method of bleaching wood - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. The Complexity of Dyes in the Textile Industry [sustainablebrandplatform.com]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Methodological & Application
Application Notes and Protocols: Acid Red 407 for Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 407 is a synthetic anionic dye, primarily utilized in the textile and leather industries for its vibrant red hue and good fastness properties.[1][2][3][4] While not a conventional histological stain, its nature as an acid dye suggests its potential application as a cytoplasmic counterstain in histological preparations.[1] Acid dyes are anionic and bind to cationic (basic) components in tissue sections, such as proteins in the cytoplasm, muscle, and connective tissue. This allows for contrast with nuclear stains, like hematoxylin, which are basic dyes that stain acidic structures such as the nucleus.
These application notes provide a comprehensive, generalized protocol for the use of this compound as a counterstain in routine histological staining of formalin-fixed, paraffin-embedded tissue sections. The provided protocol is based on established principles for acid dye counterstaining and should be considered a starting point for optimization depending on the specific tissue type and desired staining intensity.
Properties of this compound
A summary of the known properties of this compound is presented in the table below. It is important to note that while some chemical and physical properties are documented, specific data regarding its performance in histological applications is not currently available.
| Property | Value/Description |
| CAS Number | 146103-68-6 |
| Synonyms | C.I. This compound; Red S-3G; Irgaderm Red M; Irgasperse Red G-U |
| Molecular Formula | C22H14N2Na2O9S2 |
| Appearance | Red powder |
| Solubility | Soluble in water |
| Staining Principle | Electrostatic interaction between the anionic dye and cationic tissue components (e.g., proteins). |
| Expected Staining | Cytoplasm, muscle, and connective tissue in shades of red. |
Experimental Protocol: Hematoxylin and this compound Staining
This protocol outlines the procedure for staining paraffin-embedded tissue sections.
Materials and Reagents:
-
This compound powder
-
Distilled or deionized water
-
Glacial acetic acid
-
Paraffin-embedded tissue sections on slides
-
Xylene or xylene substitute
-
Ethanol series (100%, 95%, 70%)
-
Hematoxylin solution (e.g., Harris or Mayer's)
-
1% Acid alcohol (1% HCl in 70% ethanol)
-
Bluing reagent (e.g., Scott's tap water substitute or dilute ammonium hydroxide)
-
Permanent mounting medium
-
Coverslips
Preparation of 1% this compound Staining Solution:
-
Weigh 1 gram of this compound powder.
-
Dissolve in 100 ml of distilled water. Stir until fully dissolved. Gentle heating may be applied if necessary.
-
Add 0.5-1.0 ml of glacial acetic acid to the solution to achieve a pH between 2.5 and 4.0.
-
Filter the solution before use to remove any undissolved particles.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through one change of 95% ethanol for 3 minutes.
-
Hydrate through one change of 70% ethanol for 3 minutes.
-
Rinse gently in running tap water.
-
-
Nuclear Staining:
-
Immerse slides in a hematoxylin solution for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in 1% acid alcohol (1-3 dips) to remove excess stain.
-
Wash in running tap water.
-
"Blue" the sections in a suitable bluing reagent for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
-
This compound Counterstaining:
-
Immerse slides in the 1% this compound staining solution for 1-5 minutes. The optimal time will vary depending on the tissue and desired staining intensity.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate rapidly through two changes of 95% ethanol for 2 minutes each.
-
Dehydrate through two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene or a xylene substitute for 5 minutes each.
-
Mount with a permanent mounting medium and apply a coverslip.
-
Experimental Workflow
The following diagram illustrates the key steps in the proposed histological staining protocol using this compound as a counterstain.
References
Application Notes and Protocols for Acid Red 407 as a Counterstain in Immunohistochemistry
Disclaimer: Extensive research did not yield specific protocols or publications detailing the use of Acid Red 407 as a counterstain in immunohistochemistry (IHC). The information available primarily pertains to its use as a dye in the textile and paint industries. One source briefly mentions its use in microscopy for visualizing cellular components, but without supporting data or protocols.[1]
Therefore, these application notes are based on the general principles of using acid dyes as counterstains in histological applications. The provided protocols are adapted from established procedures for a common red nuclear counterstain, Nuclear Fast Red , which serves as a suitable proxy. Researchers, scientists, and drug development professionals should be aware that the use of this compound as an IHC counterstain is not standard practice and would require extensive in-house validation and optimization.
Introduction to Acid Dyes as Counterstains in Immunohistochemistry
In immunohistochemistry, a counterstain is applied after the primary antigen has been visualized to provide contrast and context to the surrounding tissue morphology. This allows for the clear localization of the target antigen. Acid dyes, which are anionic, bind to cationic (basic) components in the tissue, such as proteins in the cytoplasm and connective tissue.[2] This makes them effective as cytoplasmic counterstains. However, some acid dyes, when used with a mordant like aluminum, can also function as nuclear counterstains.
The selection of a counterstain is critical and depends on the chromogen used to detect the primary antibody. A red counterstain is often chosen to contrast with blue or brown chromogens, such as those produced by alkaline phosphatase (AP) or horseradish peroxidase (HRP) with DAB (3,3'-Diaminobenzidine), respectively.
Putative Application of this compound in IHC
Theoretically, as a red acid dye, this compound could serve as a counterstain in IHC. Its performance would depend on its binding properties to cellular components, its spectral characteristics in relation to common chromogens, and its stability throughout the staining and mounting process. Without specific data, its utility and potential advantages or disadvantages compared to established counterstains like Nuclear Fast Red or Hematoxylin remain unknown.
Comparison of Common Red Counterstains
For researchers seeking a red counterstain, several well-established options are available. The following table summarizes their key characteristics.
| Counterstain | Target | Color | Staining Time | Advantages | Disadvantages |
| Nuclear Fast Red | Nuclei | Red | 1-10 minutes | Rapid staining; provides good contrast with blue, brown, and green.[3][4][5][6] | Can precipitate over time.[5] |
| Eosin | Cytoplasm, Connective Tissue | Pink/Red | 1-5 minutes | Excellent cytoplasmic detail; pairs well with nuclear stains like hematoxylin.[4][6] | Can be less specific than nuclear stains. |
| Neutral Red | Nuclei | Red | Variable | Can be used as a counterstain for some applications.[7] | Less common in standard IHC protocols. |
Experimental Protocols
The following protocols are for Nuclear Fast Red and serve as a starting point for any investigation into using a novel red acid dye like this compound. Significant optimization of staining times, concentrations, and pH would be necessary for this compound.
Preparation of Nuclear Fast Red Staining Solution (Example)
Reagents:
-
Nuclear Fast Red (C.I. 60760)
-
Aluminum Sulfate
-
Distilled Water
-
Thymol (as a preservative)
Procedure:
-
Dissolve 5g of aluminum sulfate in 100 mL of distilled water.[8]
-
Add 0.1g of Nuclear Fast Red to the solution.[9]
-
Heat the solution to boiling, then allow it to cool to room temperature.[8]
-
Filter the solution to remove any undissolved particles.[8]
-
Add a small crystal of thymol to inhibit microbial growth.[8]
Immunohistochemistry Staining Protocol with Nuclear Fast Red Counterstain
This protocol assumes the tissue sections have already undergone deparaffinization, rehydration, antigen retrieval, and primary and secondary antibody incubations, followed by chromogen development (e.g., DAB for a brown signal).
-
Washing: Following the final wash after chromogen development, rinse the slides thoroughly with distilled water.
-
Counterstaining:
-
Immerse the slides in the Nuclear Fast Red solution.
-
Incubate for 1-10 minutes, depending on the desired staining intensity.[5] It is advisable to monitor the staining progress microscopically.
-
-
Rinsing:
-
Rinse the slides in two changes of distilled water to remove excess counterstain.
-
A prolonged wash in tap water (up to 10 minutes) can be used to "blue" the stain, though this may decrease intensity.[5]
-
-
Dehydration:
-
Immerse the slides in graded ethanol solutions: 95% ethanol (two changes of 1 minute each), followed by 100% ethanol (two changes of 2 minutes each).[2]
-
-
Clearing:
-
Immerse the slides in two changes of xylene (or a xylene substitute) for 5 minutes each.[2]
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
Visualizations
General Immunohistochemistry Workflow
Caption: General workflow for immunohistochemical staining of paraffin-embedded tissues.
Decision Tree for Counterstain Selection
Caption: Decision tree for selecting a counterstain based on the chromogen color.
Conceptual Staining Principle
Caption: Principle of acidic and basic dye binding to cellular components.
References
- 1. Buy this compound | 146103-68-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. IHC Counterstains | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Fast Red Counterstain Protocol - IHC WORLD [ihcworld.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging with Acid Red 407
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acid Red 407 is a water-soluble, synthetic monoazo dye, classified as a 1:2 metal complex, typically involving chromium.[1][2] Its primary industrial applications are in the dyeing of textiles, such as wool and silk, and leather.[1][2] While not traditionally used in biological imaging, its chemical structure and red coloration suggest it may possess fluorescent properties that could be harnessed for live-cell microscopy. As an azo dye, its utility in live-cell imaging is currently unexplored, and its potential cytotoxicity is a critical consideration due to the nature of this class of compounds.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the potential of this compound as a fluorescent probe for live-cell imaging. The following protocols are designed as a starting point for characterizing the dye's spectral properties, assessing its biocompatibility, and determining its subcellular localization.
Physicochemical and Postulated Fluorescent Properties
Due to the limited availability of data for this compound in a biological context, many of the spectral properties listed below are hypothetical and require experimental verification.
| Property | Postulated Value/Characteristic | Reference/Basis |
| Chemical Name | C.I. This compound | [1] |
| CAS Number | 146103-68-6 | [1] |
| Molecular Structure | Single azo, 1:2 Metal Complex | [1] |
| Appearance | Red powder | [5] |
| Solubility | Water soluble | [5] |
| Predicted Excitation Max (λex) | ~540 - 560 nm | Based on visual color |
| Predicted Emission Max (λem) | ~570 - 620 nm | Based on visual color |
| Quantum Yield | Unknown; requires experimental determination | N/A |
| Photostability | Unknown; requires experimental determination | N/A |
Experimental Protocols
Protocol 1: Determination of Spectral Properties
This protocol outlines the steps to determine the excitation and emission spectra of this compound in a physiologically relevant buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in distilled water (e.g., 1 mM).
-
Dilute the stock solution in PBS to a final concentration of 1-10 µM.
-
To determine the emission spectrum: a. Set the spectrofluorometer to an initial excitation wavelength (e.g., 540 nm). b. Scan the emission wavelengths from 550 nm to 750 nm. c. Identify the wavelength with the peak emission intensity.
-
To determine the excitation spectrum: a. Set the spectrofluorometer to the peak emission wavelength determined in the previous step. b. Scan the excitation wavelengths from 400 nm to 580 nm. c. Identify the wavelength with the peak excitation intensity.
-
Repeat the emission scan using the determined peak excitation wavelength for a final, optimized emission spectrum.
Protocol 2: Assessment of Cytotoxicity
A critical step before using any new compound in live cells is to assess its toxicity. The following is a standard MTT assay protocol to determine the IC50 value of this compound.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete cell culture medium (e.g., from 0.1 µM to 100 µM).
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a "no dye" control.
-
Incubate for a period relevant to the intended imaging experiment (e.g., 4, 24, or 48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, or until formazan crystals are visible.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the "no dye" control and plot the results to determine the IC50 value.
Hypothetical Cytotoxicity Data:
| Concentration (µM) | Cell Viability (%) after 24h |
| 0 (Control) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 91 |
| 25 | 75 |
| 50 | 52 |
| 100 | 23 |
Protocol 3: Live-Cell Staining and Imaging
This protocol provides a general workflow for staining live cells with this compound and observing its localization.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound stock solution
-
Fluorescence microscope with appropriate filter sets (based on determined spectral properties)
-
Live-cell imaging chamber (to maintain 37°C and 5% CO2)
Procedure:
-
Culture cells to 60-80% confluency.
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. Based on cytotoxicity data, start with a concentration well below the IC50 (e.g., 1-5 µM).
-
Remove the medium from the cells and gently wash once with pre-warmed PBS.
-
Add the medium containing this compound to the cells.
-
Incubate for a range of times (e.g., 15, 30, 60 minutes) at 37°C and 5% CO2 to determine the optimal staining time.
-
After incubation, remove the staining solution and replace it with fresh, pre-warmed complete medium.
-
Mount the dish or slide on the fluorescence microscope.
-
Acquire images using the determined optimal excitation and emission wavelengths. Minimize light exposure to reduce potential phototoxicity.
Visualizations
Disclaimer
The protocols and data presented here are intended as a guide for the initial investigation of this compound for live-cell imaging. Due to the lack of published data in this application, extensive optimization and validation are required. Researchers should exercise caution, particularly concerning the potential for cytotoxicity and phototoxicity, which are known risks with some fluorescent dyes.[3] Always include appropriate controls in your experiments to validate your findings.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]
- 3. benchchem.com [benchchem.com]
- 4. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Collagen Staining in Tissue Sections using Picrosirius Red
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization and quantification of collagen are critical in various fields of research and drug development, particularly in studies related to fibrosis, tissue engineering, and wound healing. Picrosirius Red staining, a highly specific and sensitive method, has become the gold standard for the histological assessment of collagen fibers in tissue sections. This technique utilizes Sirius Red F3B (also known as Direct Red 80), an anionic dye, in a saturated picric acid solution. The long, planar molecules of Sirius Red align with the parallel polypeptide chains of collagen, significantly enhancing its natural birefringence when viewed under polarized light. This characteristic allows for both the qualitative and quantitative assessment of collagen, including the differentiation of fiber thickness and organization.
While the user inquiry specified "Acid Red 407," the predominant and scientifically validated method for this application employs Picrosirius Red. It is likely that "this compound" is a less common synonym or a related chemical classification. These notes will focus on the well-established Picrosirius Red protocol.
Mechanism of Action
The staining mechanism of Picrosirius Red relies on the interaction between the sulfonic acid groups of the Sirius Red dye and the basic amino acid residues (lysine, hydroxylysine, and arginine) present in collagen molecules.[1] The picric acid serves to lower the pH of the staining solution, which enhances the specificity of the dye for collagen by suppressing the staining of other basic tissue components. When viewed with bright-field microscopy, collagen fibers appear red. However, the true power of this technique is revealed under polarized light, where the highly organized collagen fibers exhibit a strong birefringence, appearing as bright yellow, orange, or green against a dark background.[2][3] The color variation is thought to correlate with the thickness and packing density of the collagen fibers, with thicker, more densely packed fibers (often Type I collagen) appearing red-orange and thinner, less organized fibers (often Type III collagen) appearing greenish-yellow.[4] However, it is important to note that some studies suggest that color is more dependent on fiber orientation and thickness rather than a specific collagen subtype.[5][6]
Comparison with Other Collagen Staining Methods
Picrosirius Red staining offers several advantages over other common connective tissue stains, such as Masson's Trichrome and van Gieson. Its superior specificity for collagen results in less background staining and clearer visualization of fine collagenous structures.[7]
| Staining Method | Principle | Advantages | Disadvantages |
| Picrosirius Red | Binds specifically to the basic groups of collagen, enhancing its natural birefringence. | Highly specific for collagen.[7] Allows for quantitative analysis with polarized light.[7][8] Stain is more stable over time compared to others.[7] Can differentiate collagen fiber thickness/organization. | Requires a polarizing microscope for full potential. |
| Masson's Trichrome | Uses three different dyes to stain collagen, muscle, and cytoplasm in different colors (collagen typically blue or green).[9] | Good differentiation of collagen from other tissue components. Widely used and familiar to many pathologists. | Less specific for collagen than Picrosirius Red.[7] Staining can be more variable. Fades over time.[7] |
| Van Gieson | A mixture of picric acid and acid fuchsin that stains collagen pink or red and other tissues yellow. | Simple and rapid staining procedure. | Less sensitive than Picrosirius Red, especially for fine collagen fibers. Staining can fade quickly. |
Quantitative Analysis of Collagen Staining
A key advantage of Picrosirius Red staining is its suitability for quantitative analysis, which is crucial for objectively assessing changes in collagen deposition in various pathological conditions. This is typically achieved through image analysis of sections viewed under polarized light.
| Parameter | Description | Methodology |
| Collagen Area Fraction | The percentage of the total tissue area that is occupied by collagen. | Image analysis software is used to segment the birefringent collagen fibers from the background and calculate the ratio of the collagen area to the total tissue area. |
| Collagen Fiber Thickness and Density | Measurement of the thickness and density of individual collagen fibers. | Under polarized light, thicker fibers appear red-orange, while thinner fibers appear greenish-yellow. Image analysis can be used to quantify the relative abundance of each color. |
| Collagen Fiber Orientation | Assessment of the alignment and organization of collagen fibers. | Advanced image analysis techniques, sometimes in combination with specialized microscopy (e.g., using circular polarizers), can be used to quantify the orientation of collagen fibers.[7][8] |
Experimental Protocols
I. Preparation of Solutions
Picrosirius Red Staining Solution (0.1% Sirius Red in Saturated Picric Acid)
-
Sirius Red F3B (Direct Red 80, C.I. 35780): 0.5 g
-
Saturated Aqueous Picric Acid: 500 mL
-
To prepare saturated aqueous picric acid, add an excess of picric acid crystals to distilled water and stir until no more dissolves. Carefully decant the saturated solution for use.
-
Combine the Sirius Red with the saturated picric acid and stir until fully dissolved. The solution is stable for several years and can be reused.[10]
Acidified Water (0.5% Acetic Acid)
-
Glacial Acetic Acid: 5 mL
-
Distilled Water: 995 mL
II. Staining Protocol for Paraffin-Embedded Tissue Sections
This protocol is a standard procedure for staining collagen in formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse in running tap water.
-
-
(Optional) Nuclear Staining:
-
Stain nuclei with Weigert's hematoxylin for 8-10 minutes.[10]
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if necessary.
-
Wash in running tap water.
-
Blue in Scott's tap water or saturated lithium carbonate solution.
-
Wash in running tap water.
-
-
Picrosirius Red Staining:
-
Rinsing:
-
Dehydration:
-
Immerse in 100% Ethanol: 3 changes, 1 minute each.
-
-
Clearing and Mounting:
-
Immerse in Xylene: 2 changes, 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results
-
Bright-field Microscopy: Collagen fibers will be stained red, while cytoplasm will be pale yellow.[2]
-
Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence, appearing bright yellow, orange, or green against a dark background. The specific color will depend on the thickness and organization of the fibers.[2][3]
Visualizations
Caption: Experimental workflow for Picrosirius Red staining of collagen in tissue sections.
Caption: Mechanism of Picrosirius Red staining for collagen visualization.
References
- 1. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. stainsfile.com [stainsfile.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | PLOS One [journals.plos.org]
- 8. Quantitative assessment of myocardial collagen with picrosirius red staining and circularly polarized light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
- 10. med.emory.edu [med.emory.edu]
- 11. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
Hypothetical Application Note: Acid Red 407 as a Potential Fluorescent Probe for Imaging Acidic Organelles
Disclaimer: Acid Red 407 is an industrial dye primarily used in the textile and paper industries.[1][2][3] Its application as a fluorescent probe for cellular imaging has not been established in peer-reviewed literature. This document presents a hypothetical application of this compound for imaging acidic organelles, such as lysosomes, based on its chemical properties and general principles of fluorescence microscopy. The protocols and data provided are illustrative and would require experimental validation.
Introduction
This compound is a water-soluble, red-colored monoazo dye.[4][5][6] Dyes with acidic functional groups and stability in low pH environments have the potential to accumulate in acidic cellular compartments like lysosomes. This hypothetical application note explores the potential use of this compound as a fluorescent probe for visualizing these organelles in live cells, a critical area of study in cell biology and drug discovery.
Hypothetical Photophysical and Chemical Properties
A comprehensive literature search did not yield specific photophysical data for this compound in a biological imaging context. The following table presents estimated and known properties. Note: The excitation and emission maxima are hypothetical and based on the visual color of the dye. Quantum yield and photostability would need to be experimentally determined.
| Property | Value/Description | Reference/Comment |
| Chemical Name | C.I. This compound | [1][4] |
| CAS Number | 146103-68-6 | [1][4] |
| Molecular Structure | Single azo, 1:2 Metal Complex | [4] |
| Appearance | Red powder | [1] |
| Solubility | Water soluble, with better solubility under acidic conditions | [7][8][9] |
| Hypothetical Excitation Max (λex) | ~540-560 nm | Estimated for a red dye |
| Hypothetical Emission Max (λem) | ~580-600 nm | Estimated for a red dye |
| Quantum Yield (Φ) | Not determined | Experimental validation required |
| Photostability | Reported to have good lightfastness in industrial applications, but will fade under heat and light. Photostability in cellular imaging is unknown. | [7][8][9] |
Proposed Mechanism of Action
Based on its acidic nature, it is hypothesized that this compound, being cell-permeable, would preferentially accumulate in organelles with a low internal pH, such as lysosomes (pH 4.5-5.0). The protonated form of the dye within the acidic lumen of the lysosome may exhibit enhanced fluorescence, allowing for selective visualization.
Figure 1: Hypothetical mechanism of this compound accumulation in lysosomes.
Experimental Protocols
The following are generalized protocols that would need to be optimized for specific cell types and imaging systems.
I. Cell Culture and Plating
-
Culture cells of interest (e.g., HeLa, A549) in appropriate complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
For imaging, seed cells onto glass-bottom dishes or chamber slides to achieve 60-70% confluency on the day of the experiment.
II. Preparation of this compound Staining Solution
-
Prepare a 10 mM stock solution of this compound in sterile, deionized water or DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration. A typical starting range for new probes is 1-10 µM. This will require optimization.
III. Live-Cell Staining and Imaging
-
Wash the cells twice with pre-warmed (37°C) imaging buffer.
-
Add the this compound staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined experimentally.
-
After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging buffer.
-
Add fresh imaging buffer to the cells for observation.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for a red fluorescent probe (e.g., TRITC or Texas Red filter sets).
-
(Optional) For co-localization studies, a known lysosomal marker (e.g., LysoTracker™ Green) can be used in parallel.
IV. Hypothetical Cytotoxicity Assessment
It is crucial to assess the potential toxicity of any new imaging probe. A common method is the MTT or MTS assay, which measures cell metabolic activity.
-
Seed cells in a 96-well plate at a density that will not reach full confluency within the assay period.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a period relevant to the imaging protocol (e.g., 2, 6, or 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the treatment period, perform a standard cell viability assay (e.g., MTT, MTS, or a luminescence-based assay) according to the manufacturer's instructions.
-
Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the untreated control.
| Parameter | Recommended Starting Conditions |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| This compound Concentrations | 0.1, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24 hours |
| Assay Method | MTT or MTS Assay |
Experimental Workflow
The following diagram outlines a general workflow for evaluating a novel compound like this compound for cellular imaging applications.
Figure 2: General experimental workflow for validating a new fluorescent probe.
Summary and Future Directions
This document outlines a hypothetical framework for the use of this compound as a fluorescent probe for imaging acidic organelles. While its chemical properties suggest potential, extensive experimental validation is required to confirm its utility, efficacy, and safety in a biological context. Future work should focus on determining its precise photophysical properties, cellular uptake and localization mechanisms, and any potential phototoxicity or cytotoxicity. Should this compound prove to be a viable probe, it could offer a cost-effective alternative for specific applications in cellular imaging.
References
- 1. Page loading... [guidechem.com]
- 2. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]
- 3. specialchem.com [specialchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. colorantsgroup.com [colorantsgroup.com]
- 6. specialchem.com [specialchem.com]
- 7. Buy this compound | 146103-68-6 [smolecule.com]
- 8. This compound [chembk.com]
- 9. chembk.com [chembk.com]
Application Notes and Protocols: Staining of Paraffin-Embedded Tissues with Acid Red 407
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 407 is a synthetic dye belonging to the azo dye family, with primary applications in the textile and leather industries.[1] While not a conventional histological stain, its properties as an acid dye suggest potential utility in biological staining for visualizing various cellular components.[2] Acid dyes, in general, are anionic and bind to cationic components in tissues, such as proteins in the cytoplasm and connective tissue fibers. This document provides a detailed, hypothetical protocol for the use of this compound as a histological stain for paraffin-embedded tissues, based on established principles of tissue staining and dye application.
Principle of Staining
Acidic dyes, like this compound, carry a net negative charge and bind to tissue components with a net positive charge (acidophilic structures). In a typical tissue section, these structures include the cytoplasm, muscle fibers, collagen, and red blood cells. The intensity of the staining is dependent on the pH of the staining solution, as a lower pH increases the net positive charge of the tissue proteins, enhancing dye binding.
Data Presentation: Staining Parameters
As this compound is not a standard histological stain, the following parameters are suggested starting points for optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 1.0% (w/v) in aqueous solution | Higher concentrations may lead to overstaining and require differentiation. |
| Solvent | Distilled Water | |
| pH of Staining Solution | 2.5 - 4.0 | Acidify with acetic acid. Lower pH generally increases staining intensity. |
| Staining Time | 5 - 15 minutes | Optimization is required depending on tissue type and thickness. |
| Differentiation (if needed) | 0.5% - 1% Acetic Acid in 70% Ethanol | Briefly rinse to remove excess stain. |
| Counterstain | Mayer's Hematoxylin | For nuclear visualization. |
Experimental Protocols
This section details the step-by-step procedure for staining paraffin-embedded tissue sections with this compound.
I. Deparaffinization and Rehydration
This crucial first step removes the paraffin wax from the tissue, allowing aqueous stains to penetrate.[3][4]
Reagents:
-
Xylene or a xylene substitute
-
100% Ethanol
-
95% Ethanol
-
70% Ethanol
-
Distilled Water
Procedure:
-
Place slides in a 55-60°C oven for 10-20 minutes to melt the paraffin.[5][6]
-
Immerse slides in the following series of solutions:
From this point forward, do not allow the tissue sections to dry out.[6]
II. Staining with this compound
Reagents:
-
This compound staining solution (e.g., 0.5% w/v in distilled water, acidified with 1% acetic acid)
-
Distilled Water
-
Differentiating Solution (0.5% acetic acid in 70% ethanol, optional)
Procedure:
-
Prepare the this compound staining solution. Ensure the dye is fully dissolved.
-
Immerse the rehydrated slides in the this compound staining solution for 5-15 minutes.
-
Rinse the slides briefly in distilled water to remove excess stain.
-
(Optional) If the tissue is overstained, briefly dip the slides in the differentiating solution and immediately stop the reaction by rinsing in distilled water. Monitor this step microscopically.
-
Wash the slides in running tap water for 1-2 minutes.
III. Counterstaining
Counterstaining provides contrast, allowing for the visualization of cell nuclei.
Reagents:
-
Mayer's Hematoxylin
-
Scott's Tap Water Substitute (or running tap water)
Procedure:
-
Immerse slides in Mayer's Hematoxylin for 3-5 minutes.
-
Rinse slides in running tap water for 5 minutes.
-
"Blue" the sections by immersing in Scott's Tap Water Substitute for 1-2 minutes or continuing the tap water rinse.
-
Rinse slides in distilled water.
IV. Dehydration and Mounting
This final step removes water from the tissue and prepares it for permanent mounting.
Reagents:
-
70% Ethanol
-
95% Ethanol
-
100% Ethanol
-
Xylene or a xylene substitute
-
Permanent mounting medium
Procedure:
-
Immerse slides in the following series of solutions:
-
70% Ethanol: 1 change, 2 minutes.
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 3 changes, 2 minutes each.
-
Xylene (or substitute): 2 changes, 5 minutes each.[6]
-
-
Wipe excess xylene from the slide and apply a drop of permanent mounting medium.
-
Carefully lower a coverslip onto the section, avoiding air bubbles.
-
Allow the slides to dry before microscopic examination.
Mandatory Visualizations
Experimental Workflow
References
- 1. Cas 146103-68-6,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 146103-68-6 [smolecule.com]
- 3. superiorbiodx.com [superiorbiodx.com]
- 4. Histological methods for CNS [pathologycenter.jp]
- 5. Parafin Sections [bdbiosciences.com]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. images.novusbio.com [images.novusbio.com]
Application Notes and Protocols: Acid Red 407 for Visualizing Cellular Components in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 407, a synthetic monoazo dye also known as Acid Red 74, is a chromium complex primarily utilized in the textile and leather industries for its vibrant red hue and stability.[1][2][3] While its industrial applications are well-documented, emerging interest lies in the repurposing of textile dyes for biological staining in microscopy. The inherent properties of dyes like this compound, such as their ability to interact with various substrates through electrostatic and hydrophobic forces, suggest potential for visualizing specific cellular components.[2]
These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound as a fluorescent stain for cellular imaging. Due to the limited availability of specific published protocols for this dye in microscopy, this document presents a generalized methodology based on standard cell staining techniques and the principles of using textile dyes in biological applications. The provided protocols and data serve as a starting point for experimental optimization.
Physicochemical Properties and Staining Principle
This compound is a water-soluble anionic dye.[4][5] Its chemical structure, a 1:2 metal complex with chromium, enhances its stability.[1][2] The staining mechanism in a biological context is hypothesized to be driven by the electrostatic interaction between the anionic sulfonic acid groups of the dye and cationic components within the cell, such as proteins in the cytoplasm or nucleus.
Quantitative Data Summary
As specific quantitative data for this compound in microscopy is not extensively documented, the following table provides a proposed starting range for key experimental parameters. Researchers are strongly encouraged to perform a thorough optimization of these parameters for their specific cell type and imaging system.
| Parameter | Recommended Starting Range | Notes |
| Stock Solution Concentration | 1-10 mM in deionized water or PBS | Prepare fresh and filter-sterilize. |
| Working Concentration | 0.1 - 10 µM | Lower concentrations (0.01-0.25 µM) have been found to be effective for some textile dyes in vital staining.[6] |
| Incubation Time | 15 - 60 minutes at 37°C | Time may vary depending on cell type and concentration. |
| Fixation | 4% Paraformaldehyde in PBS | Optional, for fixed-cell imaging. |
| Excitation Wavelength (Hypothetical) | 540 - 560 nm | Based on the red color of the dye. Requires experimental determination. |
| Emission Wavelength (Hypothetical) | 570 - 620 nm | Requires experimental determination using a spectrophotometer. |
Experimental Protocols
Protocol 1: Staining of Live Cells
This protocol outlines a general procedure for staining live cultured cells with this compound.
Materials:
-
This compound
-
Deionized water or Phosphate-Buffered Saline (PBS)
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water or PBS. Mix thoroughly and filter-sterilize. Store at 4°C, protected from light.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed complete cell culture medium to the desired working concentration (e.g., 1 µM).
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
Wash: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye.
-
Imaging: a. Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Visualize the stained cells using a fluorescence microscope with appropriate filter sets (hypothetically, excitation around 550 nm and emission around 590 nm).
Protocol 2: Staining of Fixed Cells
This protocol is for staining cells that have been fixed prior to imaging.
Materials:
-
This compound
-
Deionized water or PBS
-
Cultured cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: a. Wash cells with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.
-
Permeabilization (Optional): a. If targeting intracellular components, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. b. Wash the cells three times with PBS.
-
Staining: a. Prepare the this compound working solution in PBS. b. Incubate the fixed (and permeabilized) cells with the staining solution for 15-60 minutes at room temperature, protected from light.
-
Wash: a. Remove the staining solution. b. Wash the cells three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope.
Visualizations
Troubleshooting
-
No/Weak Staining:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the stock solution is properly dissolved.
-
For fixed cells, consider permeabilization if targeting intracellular structures.
-
-
High Background:
-
Decrease the concentration of this compound.
-
Decrease the incubation time.
-
Increase the number and duration of wash steps.
-
-
Photobleaching:
-
Minimize exposure to excitation light.
-
Use a lower excitation light intensity.
-
Use an anti-fade mounting medium for fixed cells.
-
Safety Precautions
This compound is a chemical dye and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound presents a potential, cost-effective alternative for fluorescent staining in cellular microscopy. The protocols and guidelines provided here offer a solid foundation for researchers to begin exploring its applications. Further characterization of its fluorescence properties and specificity for cellular organelles will be crucial in establishing it as a standard biological stain.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Buy this compound | 146103-68-6 [smolecule.com]
- 3. Cas 146103-68-6,this compound | lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. C.I.this compound [chembk.com]
- 6. Characterization of six textile dyes as fluorescent stains for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dyes in Cytotoxicity Assays: A Practical Guide
Introduction
Cytotoxicity assays are fundamental tools in toxicology, pharmacology, and drug development for assessing the potential of a substance to cause cellular damage or death.[1] These assays are crucial for screening compound libraries, determining toxic concentrations of chemicals, and understanding the mechanisms of cell death.[1] A common and effective method for evaluating cytotoxicity involves the use of specific dyes that can differentiate between viable and non-viable cells based on membrane integrity or metabolic activity.
While a variety of dyes are utilized for these biological applications, it is important to distinguish them from industrial dyes. For instance, Acid Red 407 is an organic synthetic dye, also known as Acid Red 74, primarily used in the textile industry for coloring fabrics due to its water solubility and vibrant color.[2][3][4][5][6] Its applications are largely in industrial settings, and it is not typically used in biological cytotoxicity assays.[4][5][6]
This document provides detailed application notes and protocols for well-established cytotoxicity assays that employ biological stains, such as the Neutral Red Uptake Assay and assays based on membrane-impermeable dyes.
Application Notes: Principles of Dye-Based Cytotoxicity Assays
Several types of dyes are employed in cytotoxicity testing, each with a distinct mechanism for indicating cell health.
-
Metabolic Activity Assays: These assays use dyes that are converted by metabolically active cells into a colored or fluorescent product. A common example is the MTT assay, where the yellow tetrazolium salt is reduced to a purple formazan product by mitochondrial dehydrogenases in living cells.[7]
-
Membrane Integrity Assays: These assays rely on dyes that are excluded by the intact membrane of live cells but can penetrate the compromised membranes of dead or dying cells.[1][8] Propidium iodide and 7-AAD are common examples that intercalate with DNA upon entering a cell with a damaged membrane, emitting a fluorescent signal.[9]
-
Lysosomal Integrity Assays: The Neutral Red uptake assay is a prime example of this category. It is based on the ability of viable cells to incorporate and sequester the Neutral Red dye within their lysosomes.[10][11]
The choice of assay depends on factors such as the cell type, the compound being tested, and the specific information required (e.g., endpoint vs. real-time measurement).[12]
Comparison of Common Dye-Based Cytotoxicity Assays
| Assay Type | Principle | Dye Example | Detection Method | Advantages | Limitations |
| Metabolic Activity | Enzymatic conversion of a substrate to a colored/fluorescent product by viable cells.[7] | MTT, WST, Resazurin | Spectrophotometry, Fluorometry | High throughput, sensitive. | Can be affected by compounds that interfere with metabolic enzymes. |
| Membrane Integrity | Exclusion of dye by viable cells; penetration and staining of non-viable cells.[1][8] | Propidium Iodide, 7-AAD, Trypan Blue | Fluorometry, Microscopy, Flow Cytometry | Direct measure of cell death, can be multiplexed.[9] | Staining of late-stage apoptotic and necrotic cells only. |
| Lysosomal Integrity | Uptake and accumulation of dye in the lysosomes of viable cells.[10][11] | Neutral Red | Spectrophotometry | Inexpensive, sensitive, and rapid.[10][11] | Can be influenced by compounds that alter lysosomal pH. |
Experimental Protocols
Protocol 1: Neutral Red Uptake Cytotoxicity Assay
This protocol is based on the principle that viable cells will incorporate and bind the supravital dye Neutral Red in their lysosomes.[10][11]
Materials:
-
Neutral Red dye solution (e.g., 50 µg/mL in sterile PBS)
-
Cell culture medium
-
Test compound
-
96-well cell culture plates
-
Neutral Red destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
Dye Incubation: Remove the treatment medium and add Neutral Red-containing medium to each well. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.[11]
-
Dye Removal and Cell Lysis: After incubation, remove the dye-containing medium, wash the cells, and add the destain solution to extract the dye from the lysosomes.
-
Quantification: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (typically around 540 nm). The amount of absorbed dye is proportional to the number of viable cells.
Protocol 2: Membrane Integrity Assay using Propidium Iodide
This protocol utilizes propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes.[9]
Materials:
-
Propidium Iodide (PI) staining solution
-
Cell culture medium
-
Test compound
-
96-well plates (black, clear bottom for fluorescence microscopy)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Neutral Red protocol.
-
Dye Staining: Add the PI staining solution directly to the cell culture medium in each well.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.[9]
-
Analysis: Analyze the plate using a fluorescence microscope or a microplate reader with appropriate excitation and emission filters (for PI, typically Ex/Em ~535/617 nm). The intensity of the red fluorescence is proportional to the number of dead cells.
Visualizing Experimental Workflows
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Buy this compound | 146103-68-6 [smolecule.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity assay selection guide | Abcam [abcam.co.jp]
- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. re-place.be [re-place.be]
- 11. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Poloxamer 407 in Drug Delivery Systems
Introduction
Poloxamer 407, a non-ionic triblock copolymer, is a cornerstone material in the development of advanced drug delivery systems. Its unique property of thermo-responsive gelation—existing as a liquid at low temperatures and transitioning to a gel at physiological temperatures—makes it an ideal candidate for in situ forming depots for sustained drug release.[1][2][3] This characteristic, combined with its biocompatibility and low toxicity, has led to its widespread investigation for various administration routes, including ophthalmic, nasal, vaginal, and parenteral.[1][2] This document provides a comprehensive overview of the application of Poloxamer 407 in drug delivery research, including detailed experimental protocols and data presentation.
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies utilizing Poloxamer 407-based drug delivery systems.
Table 1: Drug Release Kinetics from Poloxamer 407-Based Hydrogels
| Drug | Polymer Composition | Release Profile | Reference |
| Ginsenoside Rg3 | Poloxamer 407 and Hyaluronic Acid | ~9% burst release in 6 hours, ~28.7% cumulative release over 54 hours.[4][5] | [4][5] |
| Urokinase | 25% Poloxamer 407 with Hyaluronic Acid | Sustained release over an extended period, superior to 23% Poloxamer 407 formulation.[1] | [1] |
| Small Molecules (e.g., ketorolac, metoprolol, doxycycline) | Poloxamer 407-based hydrogels | Continuous release for up to 20 hours.[1][2] | [1][2] |
| Doxorubicin (in redox/pH-responsive nanoparticles) | Poly-L-glutamic acid and cystamine | Over 80% release within 9-12 hours at pH 5.0 with a reducing agent.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of a Poloxamer 407-Based Thermosensitive Hydrogel
This protocol describes the "cold method," a common technique for preparing Poloxamer 407 hydrogels to ensure homogeneity and prevent premature gelation.
Materials:
-
Poloxamer 407 (P407)
-
Deionized water or phosphate-buffered saline (PBS)
-
Active Pharmaceutical Ingredient (API)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Refrigerator or cold room (4°C)
Procedure:
-
Weigh the required amount of Poloxamer 407 powder. For a 20% (w/w) solution, use 2g of P407 for every 8g of solvent.
-
Cool the deionized water or PBS to 4°C.
-
Slowly add the Poloxamer 407 powder to the cold solvent while continuously stirring with a magnetic stirrer. Maintain the temperature at 4°C to prevent foaming and clumping.
-
Continue stirring until the Poloxamer 407 is completely dissolved. This may take several hours. The resulting solution should be clear.
-
If incorporating a drug, dissolve the API in the polymer solution at 4°C. Ensure the drug is stable at this temperature.
-
Store the final formulation at 4°C. The solution will be in a liquid state.
-
To observe gelation, warm a small sample of the solution to room temperature or 37°C. The solution should form a semi-solid gel.
Protocol 2: In Vitro Drug Release Study from a Poloxamer 407 Hydrogel
This protocol outlines a typical method for assessing the release kinetics of a drug from a P407 hydrogel using a dialysis membrane or Franz diffusion cell.
Materials:
-
Drug-loaded Poloxamer 407 hydrogel
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (with appropriate molecular weight cut-off) or Franz diffusion cell apparatus
-
Incubator or water bath at 37°C
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Accurately measure a specific volume or weight of the drug-loaded hydrogel (in its liquid state at 4°C).
-
Place the hydrogel into a dialysis bag and seal it, or into the donor compartment of a Franz diffusion cell.
-
Immerse the dialysis bag in a known volume of pre-warmed PBS (37°C) or fill the receptor compartment of the Franz cell with PBS.
-
Place the setup in an incubator or water bath at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium (PBS).
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Diagram 1: Thermo-responsive Sol-Gel Transition of Poloxamer 407
Caption: Sol-gel transition mechanism of Poloxamer 407 with changing temperature.
Diagram 2: Experimental Workflow for In Vitro Drug Release Assay
References
- 1. Hyaluronic acid on the urokinase sustained release with a hydrogel system composed of poloxamer 407: HA/P407 hydrogel system for drug delivery | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Poloxamer 407 and Hyaluronic Acid Thermosensitive Hydrogel-Encapsulated Ginsenoside Rg3 to Promote Skin Wound Healing [frontiersin.org]
- 5. Poloxamer 407 and Hyaluronic Acid Thermosensitive Hydrogel-Encapsulated Ginsenoside Rg3 to Promote Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acid Red 407 as a pH Indicator in Analytical Chemistry: A Review of Available Data
Introduction
Physicochemical Properties of Acid Red 407
A summary of the known properties of this compound is presented in the table below. This information is primarily derived from its applications in other industries, such as textiles and leather, but provides a foundational understanding of the compound.
| Property | Data |
| Chemical Class | Azo Dye |
| Appearance | Red to Yellowish-Red Powder |
| Solubility | Soluble in water |
| Stability | Relatively stable in acidic conditions |
Principle of pH Indication for Azo Dyes
Azo dyes, including this compound, function as pH indicators due to changes in their chemical structure in response to varying hydrogen ion concentrations (pH). The color of an azo dye is determined by the extent of the conjugated system of double bonds in its molecule.
The fundamental mechanism involves the protonation and deprotonation of the molecule. In acidic solutions (higher concentration of H+ ions), the indicator molecule exists in its protonated form, which exhibits a specific color. Conversely, in basic solutions (lower concentration of H+ ions), it exists in its deprotonated form, displaying a different color. The transition between these two forms occurs over a specific pH range, which is characteristic of the particular indicator and is related to its acid dissociation constant (pKa).
Experimental Protocols
The following are generalized protocols for the preparation and use of an azo dye as a pH indicator in an acid-base titration. These protocols should be adapted and validated specifically for this compound.
Preparation of this compound Indicator Solution
Materials:
-
This compound powder
-
Distilled or deionized water
-
Ethanol (optional, if the dye has low water solubility)
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.1 g of this compound powder using an analytical balance.
-
Transfer the powder to a clean 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water (or a suitable water-ethanol mixture) to the flask.
-
Swirl the flask gently to dissolve the powder completely. If necessary, use a magnetic stirrer.
-
Once the dye is fully dissolved, dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the indicator solution in a labeled, tightly sealed bottle, protected from light.
Protocol for Acid-Base Titration using this compound Indicator
Materials:
-
This compound indicator solution
-
Analyte (acid or base of unknown concentration)
-
Titrant (standardized solution of a base or acid)
-
Burette
-
Pipette
-
Erlenmeyer flask
-
White tile or paper
Procedure:
-
Rinse the burette with a small amount of the titrant and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.
-
Using a pipette, accurately transfer a known volume of the analyte into an Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the analyte in the flask. The solution should develop a distinct color.
-
Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.
-
Slowly add the titrant from the burette to the analyte while constantly swirling the flask.
-
As the endpoint is approached, the titrant should be added drop by drop.
-
The endpoint of the titration is reached when a sharp and persistent color change is observed. Record the final burette reading.
-
Repeat the titration at least two more times to ensure concordant results.
Visualizations
Logical Relationship of Color Change
The following diagram illustrates the general principle of color change for a pH indicator like this compound in response to changes in pH.
Caption: pH-dependent color change of an indicator.
Experimental Workflow for Titration
This diagram outlines the key steps involved in performing an acid-base titration using a pH indicator.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Acid Red 407 Staining Artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering staining artifacts with Acid Red 407 in tissue sections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in histology?
This compound is a synthetic, water-soluble acid dye. In biological applications, it is employed in microscopy for visualizing cellular components.[1] Like other acid dyes, it is expected to stain basic cellular elements, such as the cytoplasm and connective tissues, in shades of red. It is typically used as a counterstain after a nuclear stain like hematoxylin.
Q2: My tissue sections show uneven staining with this compound. What are the possible causes?
Uneven staining can result from several factors, including incomplete deparaffinization, poor fixation, issues with the staining solution, or problems during the dehydration and clearing steps.[2] If wax remains in the tissue, it can prevent the dye from penetrating properly.[2] Similarly, if the tissue is not adequately fixed, the cellular components may not bind the dye uniformly.[3]
Q3: I am observing high background staining. How can I reduce it?
High background staining can obscure the target structures. This is often caused by using too high a concentration of the dye, staining for too long, or inadequate rinsing after the staining step. To mitigate this, it is recommended to optimize the concentration of your this compound solution and the incubation time. Ensure thorough but gentle rinsing to remove excess dye without affecting the specifically bound stain.
Q4: There is a precipitate on my stained slides. What is causing this and how can I prevent it?
Precipitate formation can occur if the staining solution is old, contaminated, or if the dye's solubility limit is exceeded.[3][4] To prevent this, always use freshly prepared and filtered staining solutions. Ensure all glassware is clean and that there is no carryover between different reagents. If you observe a precipitate, it is best to discard the solution and prepare a fresh one.
Troubleshooting Guides
Issue 1: Uneven or Weak Staining
Uneven or weak staining can significantly impact the interpretation of tissue morphology. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Deparaffinization | Ensure complete removal of paraffin wax before staining. | 1. Increase the duration of slides in xylene (2 changes, 5-10 minutes each).2. Use fresh, high-quality xylene.3. Agitate slides gently during deparaffinization. |
| Poor Fixation | Optimize the fixation protocol for the specific tissue type. | 1. Ensure a fixative-to-tissue volume ratio of at least 10:1.[5]2. Use buffered formalin to maintain a neutral pH.3. Ensure adequate fixation time based on tissue size and type. |
| Inadequate Staining Time or Concentration | Optimize the staining time and dye concentration. | 1. Prepare a series of this compound dilutions (e.g., 0.1%, 0.5%, 1.0% in distilled water with 0.5% acetic acid).2. Test different staining times (e.g., 1, 3, 5 minutes) for each concentration.3. Evaluate slides microscopically to determine the optimal combination. |
| Excessive Dehydration | Reduce the time in dehydrating alcohols after staining. | 1. After rinsing the counterstain, quickly pass the slides through graded alcohols (e.g., 95% and 100%).2. Avoid prolonged exposure to higher concentrations of alcohol which can strip the acid dye. |
Issue 2: High Background Staining
Excessive background can mask important cellular details. Use the following guide to troubleshoot this issue.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Overly Concentrated Staining Solution | Decrease the concentration of the this compound solution. | 1. Prepare a lower concentration of this compound (e.g., 0.05% or 0.1% in distilled water with 0.5% acetic acid).2. Stain a test slide to evaluate the background intensity. |
| Excessive Staining Time | Reduce the incubation time in the this compound solution. | 1. Decrease the staining time in increments (e.g., from 5 minutes to 3 minutes, then to 1 minute).2. Monitor the staining intensity microscopically to find the optimal time. |
| Inadequate Rinsing | Ensure thorough rinsing after the counterstain. | 1. After staining with this compound, rinse the slides in a gentle stream of running tap water or in several changes of distilled water.2. A brief rinse in a slightly acidic solution (e.g., 0.2% acetic acid) can also help to remove non-specific binding. |
| pH of Staining Solution | Adjust the pH of the this compound solution. | 1. The binding of acid dyes is pH-dependent. Ensure the pH of your staining solution is acidic (e.g., by adding a small amount of acetic acid).2. Test different pH levels (e.g., pH 4.0, 4.5, 5.0) to find the optimal balance between specific staining and background. |
Issue 3: Precipitate or Crystal Formation
The presence of precipitates can obscure tissue structures and lead to misinterpretation.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Old or Contaminated Staining Solution | Always use freshly prepared and filtered staining solutions. | 1. Prepare the this compound solution fresh on the day of use.2. Filter the solution through a fine-pore filter paper (e.g., Whatman No. 1) before use. |
| Carryover of Reagents | Ensure proper rinsing between staining steps. | 1. Thoroughly rinse slides with the appropriate buffer or water between each reagent to prevent chemical reactions that could lead to precipitation. |
| Dye Solubility Issues | Ensure the dye is fully dissolved. | 1. When preparing the staining solution, ensure the this compound powder is completely dissolved in the solvent (e.g., distilled water with a drop of acetic acid) before use. Gentle warming and stirring can aid dissolution. |
Experimental Protocols
General Protocol for this compound Counterstaining
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in running tap water for 5 minutes.
-
-
Nuclear Staining (Hematoxylin):
-
Stain in a filtered hematoxylin solution (e.g., Harris' or Mayer's) for 5-10 minutes.
-
Wash in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with a few quick dips.
-
Wash in running tap water.
-
Blue in a suitable bluing agent (e.g., Scott's tap water substitute or 0.2% ammonia water) for 30-60 seconds.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining (this compound):
-
Immerse slides in a 0.5% this compound solution (in distilled water with 0.5% glacial acetic acid) for 1-3 minutes.
-
Wash briefly in distilled water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate quickly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visual Troubleshooting Workflows
Caption: General troubleshooting workflow for common staining artifacts.
Caption: General experimental workflow for tissue staining.
References
Technical Support Center: Optimizing Novel Dye Concentrations for Live-Cell Imaging
A Note on Acid Red 407: Preliminary searches for "this compound" in the context of live-cell imaging have not yielded established protocols or applications. This dye is primarily documented for use in the textile and leather industries.[1][2][3][4] The information presented here is therefore a generalized guide for researchers investigating the potential of any new or uncharacterized compound, such as this compound, as a live-cell imaging agent.
This guide provides a framework for determining optimal staining concentrations, assessing cytotoxicity, and troubleshooting common issues encountered when developing a new live-cell imaging probe.
Frequently Asked Questions (FAQs)
Q1: I have a novel dye I want to use for live-cell imaging. Where do I start?
A1: The first step is to characterize the dye's fundamental properties and its interaction with your cell model. This involves determining its spectral properties (excitation and emission maxima), assessing its cytotoxicity over a range of concentrations, and evaluating its staining efficiency and specificity. A systematic approach is crucial to obtaining reliable and reproducible results.
Q2: How do I determine the optimal concentration for my new dye?
A2: The optimal concentration is a balance between achieving a strong signal-to-noise ratio and minimizing cellular toxicity. Start by performing a dose-response experiment. Incubate your cells with a wide range of dye concentrations (e.g., from nanomolar to micromolar) and evaluate both the fluorescence intensity and cell viability. The ideal concentration will provide bright, specific staining with minimal impact on cell health and function.
Q3: My cells are dying after I add the dye. What should I do?
A3: Cell death is a common issue when working with new compounds.[5] This could be due to chemical toxicity or phototoxicity.[6][7] To troubleshoot this:
-
Lower the concentration: The most straightforward solution is to reduce the dye concentration.
-
Reduce incubation time: Limit the time cells are exposed to the dye.
-
Perform a cytotoxicity assay: Systematically determine the concentration at which the dye becomes toxic to your cells (see Experimental Protocol 2).
-
Assess phototoxicity: Cell death may be induced by the imaging light itself. Reduce the excitation light intensity and exposure time.[8][9]
Q4: I'm not seeing any signal from my cells. What are the possible reasons?
A4: A lack of signal can be due to several factors:
-
Incorrect spectral properties: Ensure you are using the correct excitation and emission filters for your dye.
-
Poor cell permeability: The dye may not be able to cross the cell membrane.[10] Consider permeabilization methods if you are staining intracellular targets in fixed cells, or chemical modifications to the dye to improve uptake in live cells.
-
Dye instability: The dye may be degrading in your culture medium or under imaging conditions.
-
Insufficient concentration: The concentration may be too low to produce a detectable signal.
Q5: The signal from my dye is very dim. How can I improve it?
A5: To improve a dim signal:
-
Increase dye concentration: Be mindful of potential cytotoxicity.
-
Increase excitation light intensity or exposure time: Be cautious of phototoxicity and photobleaching.[5][8]
-
Use a more sensitive detector: If available, a more sensitive camera or detector can enhance signal detection.[11]
-
Optimize imaging buffer: The pH and composition of the imaging medium can sometimes affect a dye's fluorescence.
Troubleshooting Guides
Problem: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excessive Dye Concentration | Perform a titration to find the lowest effective concentration. |
| Non-specific Binding | Increase the number of wash steps after staining. Consider using a blocking buffer if the dye is binding to specific cellular components non-specifically. |
| Precipitation of Dye | Ensure the dye is fully dissolved in the solvent before adding to the culture medium. Filter the stock solution if necessary. |
| Cellular Autofluorescence | Image an unstained control sample to determine the level of autofluorescence. If high, consider using a dye with a different emission spectrum. |
Problem: Phototoxicity and Photobleaching
| Possible Cause | Troubleshooting Step |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum level required for a good signal.[5] |
| Long Exposure Times | Use the shortest possible exposure time that provides an adequate signal.[8] |
| Frequent Imaging | Reduce the frequency of image acquisition in time-lapse experiments. |
| Reactive Oxygen Species (ROS) Production | ROS are often generated during fluorescence excitation and can damage cells.[9] Consider using an imaging medium with antioxidants. |
Quantitative Data Summary
When testing a new dye, it is crucial to systematically record your data. The following tables can be used as templates.
Table 1: Cytotoxicity Assessment
| Dye Concentration | % Cell Viability (e.g., via Trypan Blue or a commercial kit) | Observations (e.g., changes in morphology) |
| Control (No Dye) | 100% | Normal morphology |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| ... |
Table 2: Signal-to-Noise Ratio (SNR) Evaluation
| Dye Concentration | Mean Fluorescence Intensity (Stained Cells) | Mean Fluorescence Intensity (Background) | SNR (Signal/Background) |
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... |
Experimental Protocols
Protocol 1: General Staining Protocol for a Novel Dye
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Dye Preparation: Prepare a stock solution of the novel dye in an appropriate solvent (e.g., DMSO or water). Further dilute the stock solution to the desired final concentrations in pre-warmed culture medium.
-
Staining: Remove the existing culture medium from the cells and replace it with the medium containing the dye.
-
Incubation: Incubate the cells with the dye for a predetermined amount of time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Washing: Remove the dye-containing medium and wash the cells 2-3 times with pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to remove unbound dye.
-
Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy using the appropriate excitation and emission filters for your dye.
Protocol 2: Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Addition: Prepare serial dilutions of the novel dye in culture medium. Add the diluted dye to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to your planned imaging experiments (e.g., 24 hours).
-
Assay: Perform a cytotoxicity assay using a method of your choice.[12][13] Common methods include:
-
Data Analysis: Quantify the results according to the assay manufacturer's instructions and plot cell viability against dye concentration to determine the toxic concentration range.
Visualizations
Caption: Workflow for optimizing a novel dye for live-cell imaging.
Caption: Troubleshooting decision tree for common live-cell imaging issues.
References
- 1. C.I.this compound [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Cas 146103-68-6,this compound | lookchem [lookchem.com]
- 5. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. biocompare.com [biocompare.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
"reducing photobleaching of Acid Red 407 in fluorescence microscopy"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of Acid Red 407 and other organic fluorophores in fluorescence microscopy experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, caused by exposure to excitation light.[1][2][3] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in signal fading during imaging experiments.[1][4][5] The primary mechanism involves the fluorophore entering a long-lived, highly reactive triplet state, from which it can react with molecular oxygen to generate reactive oxygen species (ROS).[6] These ROS then chemically damage the fluorophore, rendering it non-fluorescent.[6][7]
Q2: My this compound signal is fading very quickly. Why is this happening?
A2: Rapid signal fading is a classic sign of photobleaching.[2][4] this compound, as an organic dye, is susceptible to fading when exposed to light and heat.[8][9] The rate of photobleaching is heavily influenced by the intensity of the excitation light and the total duration of exposure.[2][7] High-intensity light from lasers or mercury arc lamps, combined with long or repeated exposures, will accelerate the photochemical reactions that destroy the dye molecules.[7][10]
Q3: Besides light intensity, what other factors contribute to photobleaching?
A3: Several factors influence the rate of photobleaching:
-
Exposure Duration: The longer the sample is exposed to light, the more photobleaching will occur.[1][7]
-
Excitation Wavelength: Higher energy light (shorter wavelengths) can increase the likelihood of photodamage.[7]
-
Oxygen Concentration: The presence of dissolved oxygen is a major contributor to photobleaching, as it leads to the formation of damaging reactive oxygen species (ROS).[6]
-
Local Environment: The pH and chemical composition of the mounting medium can affect the stability of the fluorophore.[7]
-
Fluorophore Photostability: Dyes have inherently different levels of resistance to photobleaching. While specific data for this compound is limited, organic dyes generally have lower photostability than quantum dots or certain engineered fluorescent proteins.[7][11]
Part 2: Troubleshooting Guides
Problem: My fluorescence signal disappears almost immediately upon illumination.
| Potential Cause | Troubleshooting Steps |
| Excessive Light Intensity | Reduce Laser/Lamp Power: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio (SNR).[7][12] Start at a low power setting (e.g., 1-5%) and gradually increase only if necessary. |
| Use Neutral Density (ND) Filters: Insert ND filters into the light path to decrease illumination intensity without changing the spectral quality.[4][7][13] | |
| Detector Settings are Not Optimal | Increase Detector Gain/Sensitivity: Instead of increasing excitation power, try increasing the gain on your detector (e.g., PMT in a confocal microscope) or using a more sensitive camera.[11][14] Be mindful that this can increase image noise. |
| Use Camera Binning: For camera-based systems, binning pixels (e.g., 2x2) can increase sensitivity, allowing for shorter exposure times.[4][14] |
Problem: My signal is strong initially but fades during time-lapse or Z-stack imaging.
| Potential Cause | Troubleshooting Steps |
| Cumulative Photodamage | Minimize Exposure Time: Use the shortest exposure time that yields a usable signal for each time point or Z-slice.[1][7] |
| Reduce Acquisition Frequency: For time-lapse studies, increase the interval between acquisitions to the longest duration that still captures the biological event of interest.[7] | |
| Limit Z-Stack Range: Only acquire slices that cover your region of interest. | |
| Absence of Protective Reagents | Use an Antifade Mounting Medium: Mount your sample in a commercially available or laboratory-prepared antifade reagent. These formulations contain chemicals that scavenge reactive oxygen species.[7][12][15] |
Problem: I am using an antifade reagent, but still observe significant photobleaching.
| Potential Cause | Troubleshooting Steps |
| Incorrect Antifade Reagent | Check Compatibility: Some antifade reagents, particularly those containing p-phenylenediamine (PPD), can be incompatible with certain dyes like cyanines.[16] While the effect on azo dyes like this compound is not well-documented, consider testing a different formulation (e.g., one based on n-propyl gallate or Trolox).[16][17] |
| Improper Sample Mounting | Ensure Complete Curing: Some mounting media require a curing period (e.g., 24 hours in the dark) to reach their full antifade potential.[18] Follow the manufacturer's instructions. |
| Seal the Coverslip: Seal the edges of your coverslip with nail polish or a specialized sealant to prevent the mounting medium from evaporating and to limit oxygen entry.[18] |
Part 3: Data & Protocols
Comparative Efficacy of Antifade Reagents
The selection of an antifade reagent is critical. While performance is dye-dependent, the following table provides a general comparison of common antifade agents.
| Antifade Agent | Primary Mechanism | Advantages | Considerations |
| p-Phenylenediamine (PPD) | Triplet state quencher, free radical scavenger | Very effective for many green fluorophores | Can reduce initial intensity; may react with cyanine dyes; can cause yellowing of Hoechst-stained nuclei.[16] |
| n-Propyl gallate (NPG) | Free radical scavenger | Less toxic than PPD; can be used with live cells | Can be difficult to dissolve; may interfere with biological processes like apoptosis.[16] |
| DABCO | Triplet state quencher | Less toxic than PPD | Generally considered less effective than PPD.[16] |
| Trolox (Vitamin E analog) | Redox-based scavenger | Low toxicity; suitable for live-cell imaging | Efficacy can be cell-type dependent.[17] |
| Commercial Mountants | Proprietary mix of scavengers & quenchers | Ready-to-use, optimized formulations (e.g., ProLong Gold, VECTASHIELD).[7] | Cost; some may not be compatible with all dyes.[16] |
Disclaimer: This table provides illustrative data. Optimal antifade performance should be determined empirically for this compound.
Protocol: Preparing a Fixed Sample with Antifade Mounting Medium
This protocol describes the final steps of an immunofluorescence workflow after all staining and washing steps are complete.
-
Prepare Slides: Carefully remove the final wash buffer from your slide or coverslip, ensuring the sample does not dry out. Use a laboratory wipe to gently aspirate liquid from the edges.
-
Add Antifade Medium: Dispense a single drop (approximately 20-30 µL) of your chosen antifade mounting medium (e.g., ProLong Gold) directly onto the sample.
-
Mount Coverslip: Hold a clean coverslip at a 45-degree angle. Touch one edge to the slide and slowly lower it onto the mounting medium drop. This technique helps to prevent the formation of air bubbles.
-
Remove Excess Medium: Gently press down on the coverslip with the blunt end of forceps to squeeze out any excess mounting medium. Use a laboratory wipe to carefully blot the excess from the sides.
-
Cure the Sample: Allow the slide to cure at room temperature in the dark for the time specified by the manufacturer (typically 24 hours for hardening mountants).[18] This step is crucial for the antifade components to become fully active.
-
Seal Coverslip: For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant. This prevents the medium from drying out and limits oxygen exposure.
-
Storage: Store slides flat at 4°C, protected from light.
Part 4: Visual Guides
Workflow for Minimizing Photobleaching
Caption: A workflow highlighting key stages for reducing photobleaching.
Mechanism of Photobleaching
Caption: Simplified Jablonski diagram showing photobleaching pathways.
Troubleshooting Flowchart for Signal Fading
Caption: A step-by-step flowchart for troubleshooting photobleaching.
References
- 1. photonics.com [photonics.com]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching Principles | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 6. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. Buy this compound | 146103-68-6 [smolecule.com]
- 9. This compound [chembk.com]
- 10. news-medical.net [news-medical.net]
- 11. azolifesciences.com [azolifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 15. emsdiasum.com [emsdiasum.com]
- 16. bidc.ucsf.edu [bidc.ucsf.edu]
- 17. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 18. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Preventing Non-specific Binding of Acid Red 407 in Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate non-specific binding of Acid Red 407 in tissue staining experiments.
Introduction to Non-specific Binding of this compound
This compound is an anionic azo dye that primarily binds to tissue components through electrostatic interactions. The negatively charged sulfonate groups on the dye molecule are attracted to positively charged basic amino acid residues (such as lysine, arginine, and histidine) within proteins in the tissue.[1] Non-specific binding occurs when the dye adheres to unintended targets, leading to high background staining that can obscure the desired signal and complicate image analysis. This can be caused by a variety of factors including improper tissue fixation, suboptimal staining pH, and inappropriate dye concentration.
Understanding the mechanisms behind non-specific binding is crucial for effective troubleshooting. The primary drivers of non-specific binding of this compound are:
-
Ionic Interactions: Electrostatic attraction between the anionic dye and cationic tissue components is the primary binding mechanism.[1] An inappropriate pH can alter the charge of tissue proteins, leading to increased non-specific binding.
-
Hydrophobic Interactions: Although secondary to ionic interactions, hydrophobic interactions can also contribute to non-specific staining, especially at high dye concentrations.[1]
-
Dye Aggregation: At high concentrations or in suboptimal buffer conditions, this compound molecules can aggregate and precipitate on the tissue, leading to patchy and intense background staining.
This guide will provide detailed protocols and troubleshooting strategies to minimize these effects and achieve clear, specific staining results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background staining with this compound?
A1: The most common cause of high background is suboptimal pH of the staining solution. This compound is an acid dye, and its binding is highly dependent on the protonation of tissue proteins. If the pH is too low, excessive protonation of proteins can lead to widespread, non-specific binding.
Q2: How can I determine the optimal pH for my this compound staining protocol?
A2: The optimal pH for this compound staining is typically in the acidic range of 4.5-6.0.[1] However, the ideal pH can vary depending on the tissue type and fixation method. It is recommended to perform a pH gradient experiment, testing a range of pH values within this range to find the optimal balance between specific signal and background for your specific application.
Q3: What are the recommended blocking agents to reduce non-specific binding of this compound?
A3: While traditional protein-based blockers like Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used in immunohistochemistry, their efficacy for small molecule dyes like this compound can be limited. A more effective approach is to optimize the staining buffer with detergents and salts. Adding a non-ionic detergent like Tween-20 can help to reduce hydrophobic interactions.
Q4: Can the concentration of this compound affect non-specific binding?
A4: Yes, a high concentration of this compound can lead to increased background staining due to both increased non-specific ionic and hydrophobic interactions, as well as the potential for dye aggregation. It is crucial to titrate the dye concentration to find the lowest effective concentration that provides a strong specific signal with minimal background.
Q5: How does tissue fixation affect non-specific binding of this compound?
A5: Improper or prolonged fixation can alter the chemical properties of tissue proteins, potentially exposing more charged groups and leading to increased non-specific binding. Consistent and appropriate fixation is a critical first step in any staining protocol.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Staining solution pH is too low. | Increase the pH of the staining solution to within the optimal range of 4.5-6.0.[1] |
| Dye concentration is too high. | Titrate the this compound concentration to a lower level. | |
| Inadequate washing. | Increase the number and duration of wash steps after staining. | |
| Contaminated or old staining solution. | Prepare fresh staining solution and filter it before use. | |
| Weak or No Staining | Staining solution pH is too high. | Decrease the pH of the staining solution to enhance the positive charge of tissue proteins. |
| Insufficient staining time. | Increase the incubation time with the this compound solution. | |
| Depleted staining solution. | Use a fresh batch of this compound. | |
| Uneven or Patchy Staining | Incomplete deparaffinization. | Ensure complete removal of paraffin wax with fresh xylene. |
| Tissue sections dried out during staining. | Keep slides in a humidified chamber during all incubation steps. | |
| Dye precipitation. | Filter the staining solution immediately before use. | |
| Crystalline Deposits on Tissue | Dye solution is supersaturated or old. | Prepare a fresh, filtered solution of this compound. |
| Inadequate rinsing after staining. | Ensure thorough rinsing to remove all unbound dye. |
Experimental Protocols
Protocol 1: General Staining with this compound
This protocol provides a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, concentrations, and pH is recommended for specific applications.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
This compound (CAS 146103-68-6)
-
Acetic acid or citric acid for pH adjustment
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in deionized water.
-
-
Staining:
-
Prepare a 0.1% (w/v) stock solution of this compound in deionized water.
-
Dilute the stock solution to a working concentration (e.g., 0.01% - 0.05%) and adjust the pH to 4.5-6.0 using acetic acid or citric acid.
-
Immerse slides in the this compound staining solution for 5-10 minutes.
-
-
Washing:
-
Briefly rinse slides in deionized water.
-
Wash in several changes of deionized water until the runoff is clear.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanols (70%, 95%, 100%).
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a permanent mounting medium.
-
Protocol 2: Protocol for Minimizing Non-specific Binding
This protocol incorporates steps specifically designed to reduce background staining.
Materials:
-
Same as Protocol 1
-
Bovine Serum Albumin (BSA)
-
Tween-20
Procedure:
-
Deparaffinization and Rehydration: (Follow steps from Protocol 1)
-
Blocking Step:
-
Prepare a blocking buffer of 1% BSA in phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Incubate slides in the blocking buffer for 30 minutes at room temperature in a humidified chamber.
-
-
Staining:
-
Gently blot excess blocking buffer from the slides.
-
Prepare the this compound staining solution as described in Protocol 1, ensuring the pH is optimized.
-
Immerse slides in the staining solution for the optimized time.
-
-
Washing:
-
Rinse slides briefly in deionized water.
-
Wash slides in PBS with 0.05% Tween-20 (2 changes, 5 minutes each).
-
Rinse with deionized water.
-
-
Dehydration and Mounting: (Follow steps from Protocol 1)
Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for optimizing this compound staining.
Table 1: Recommended Concentrations of Blocking and Washing Solution Components
| Component | Function | Recommended Concentration Range |
| BSA | Protein Blocker | 1-5% in PBS or TBS |
| Tween-20 | Detergent (reduces hydrophobic interactions) | 0.01-0.1% in wash buffers[2] |
| NaCl | Salt (reduces ionic interactions) | 150-500 mM in buffers |
Table 2: Key Parameters for this compound Staining Optimization
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.01% - 0.1% (w/v) | Start with a lower concentration and titrate up as needed. |
| Staining Solution pH | 4.5 - 6.0 | Critical for controlling electrostatic interactions.[1] |
| Incubation Time | 5 - 15 minutes | Longer times may increase intensity but also background. |
| Incubation Temperature | Room Temperature |
Visual Guides
Logical Workflow for Troubleshooting High Background Staining
Caption: A step-by-step workflow for troubleshooting high background staining.
Factors Influencing Non-specific Binding of this compound
Caption: Factors contributing to non-specific binding of this compound.
References
"Acid Red 407 staining variability and reproducibility issues"
Technical Support Center: Acid Red 407 Staining
Disclaimer: The use of this compound as a biological stain for research applications is not well-documented in scientific literature. The information provided below is a hypothetical guide based on the general principles of acid dye staining and is intended to serve as a framework for troubleshooting and protocol development. The troubleshooting steps and protocols are analogous to those used for other common anionic dyes in biological research.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using an acid red dye for protein or tissue staining.
Question 1: Why is my staining weak or completely absent?
Answer:
Weak or no staining is a common issue that can be attributed to several factors related to the staining solution, the protocol, or the sample itself.
-
Improper pH of the Staining Solution: Acid dyes bind to positively charged groups on proteins (e.g., amino groups). This binding is most effective under acidic conditions (typically pH 2.5 - 4.0), which ensure that the target proteins have a net positive charge. If the pH is too high, binding will be inefficient.
-
Insufficient Staining Time or Concentration: The dye may not have had enough time to bind to the target molecules, or the concentration of the dye in the staining solution may be too low.
-
Improper Sample Fixation: For tissue sections, inadequate fixation can lead to poor retention of proteins and other structures, resulting in weak staining.
-
Interfering Substances: The presence of detergents or other substances in the sample buffer can interfere with the dye-protein interaction.
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your staining solution. Adjust with a weak acid (e.g., acetic acid) if necessary.
-
Optimize Staining Time and Concentration: Systematically increase the staining time (e.g., in 5-minute increments) or the dye concentration (e.g., from 0.1% to 0.2% w/v) to find the optimal conditions for your specific application.
-
Ensure Proper Fixation: Review your fixation protocol. For formalin-fixed tissues, ensure fixation was complete.
-
Pre-wash Samples: For applications like protein staining on membranes, ensure any residual detergents from electrophoresis are washed away before staining.
Question 2: How can I reduce high background staining on my membrane/slide?
Answer:
High background staining can obscure the desired signal and is typically caused by non-specific binding of the dye or inadequate washing.
-
Excessive Staining: Using too high a dye concentration or staining for too long can lead to high background.
-
Inadequate Destaining/Washing: The destaining or washing steps are crucial for removing unbound or weakly bound dye molecules from the background, leaving only the dye specifically bound to the target.
-
Dye Precipitation: Old or improperly prepared stain solutions can form precipitates that deposit on the sample surface.
Troubleshooting Steps:
-
Optimize Destaining: Increase the number of washes or the duration of the destaining steps. Ensure you are using the recommended destaining solution (e.g., a dilute acidic solution).
-
Reduce Staining Intensity: Decrease the dye concentration or shorten the staining time.
-
Filter the Staining Solution: Before use, pass the staining solution through a 0.22 µm or 0.45 µm filter to remove any precipitates.
-
Use a Blocking Step: For some applications, pre-treating the sample with a blocking agent may reduce non-specific binding, although this is less common for simple total protein stains.
Question 3: What is causing the variability and poor reproducibility in my staining results?
Answer:
Inconsistent results are often due to minor, uncontrolled variations in the experimental protocol or reagents.
-
Inconsistent Reagent Preparation: Variations in the pH, dye concentration, or solvent composition of the staining and destaining solutions between experiments will lead to different results.
-
Variable Incubation Times and Temperatures: Even small differences in staining, washing, or destaining times can affect the final outcome. Temperature can also influence the rate of these processes.
-
Water Quality: The pH and mineral content of the water used to prepare solutions can affect the staining characteristics.
Troubleshooting Steps:
-
Standardize Protocols: Prepare a detailed, written protocol and adhere to it strictly for all experiments. Use timers for all incubation steps.
-
Prepare Fresh Solutions: Prepare staining and destaining solutions fresh from stock solutions whenever possible. If storing solutions, ensure they are stored correctly and are within their expiry date.
-
Use High-Purity Water: Use deionized or distilled water for the preparation of all reagents to minimize variability from water quality.
-
Control Temperature: Perform staining and washing steps at a consistent room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an acid dye like this compound in biological staining?
A1: Acid dyes are anionic (negatively charged). In an acidic solution, proteins and other macromolecules expose positively charged groups (like the amine groups in lysine and arginine residues). The negatively charged dye molecules then bind to these positively charged sites via electrostatic interactions, resulting in a colored complex.
Q2: What are the potential applications for a hypothetical "BioStain this compound" in a research setting?
A2: Based on the properties of similar acid dyes, potential applications could include:
-
Total Protein Staining: For visualizing protein bands on electrophoresis gels (e.g., SDS-PAGE) or membranes (e.g., nitrocellulose, PVDF) as a loading control or to check transfer efficiency.
-
Histological Counterstain: As a counterstain in histological procedures to provide contrast to a primary stain. For example, it could be used to stain cytoplasm and connective tissue in shades of red or pink.
Q3: How should I prepare and store a stock solution of this dye?
A3: A typical stock solution might be 1% (w/v) in deionized water. The solution should be stored in a tightly sealed container, protected from light, at room temperature. It is good practice to filter the solution after preparation.
Q4: What safety precautions should I take when working with this compound?
A4: As with any chemical dye, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] Avoid inhaling the powder and prevent contact with skin and eyes.[1] Work in a well-ventilated area.
Data and Protocols
Hypothetical Data: Effect of pH on Staining Intensity
The following table illustrates how the pH of the staining solution could affect the signal-to-noise ratio in a hypothetical total protein staining experiment on a nitrocellulose membrane.
| Staining Solution pH | Average Signal Intensity (Arbitrary Units) | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 2.0 | 850 | 150 | 5.67 |
| 2.5 | 920 | 110 | 8.36 |
| 3.0 | 900 | 95 | 9.47 |
| 3.5 | 810 | 80 | 10.13 |
| 4.0 | 650 | 70 | 9.29 |
| 5.0 | 300 | 60 | 5.00 |
Note: Data is hypothetical and for illustrative purposes only.
Detailed Experimental Protocol: Total Protein Staining on a Nitrocellulose Membrane
This protocol is a hypothetical starting point for using an acid red dye for reversible total protein staining on a Western blot membrane.
Reagents:
-
Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.
-
Destaining Solution: 5% (v/v) acetic acid in deionized water.
Procedure:
-
Post-Transfer Wash: After transferring proteins from the gel to the nitrocellulose membrane, briefly wash the membrane in deionized water for 2-5 minutes to remove any residual transfer buffer components.
-
Staining: Immerse the membrane in the Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Destaining: Transfer the membrane to the Destaining Solution. Agitate gently. The protein bands should become visible against a clearing background within a few minutes. Change the destaining solution if it becomes heavily colored.
-
Washing: Once the desired band intensity is achieved with a low background, wash the membrane thoroughly with deionized water to remove all traces of acid. This is critical before proceeding to immunodetection (blocking).
-
Imaging: The membrane can be imaged at this point to document the total protein loading.
-
Erasure: To proceed with immunodetection, the stain can typically be removed by washing the membrane in a buffer with a slightly alkaline pH (e.g., TBS-T) until the red color disappears.
Visualizations
Troubleshooting Workflow for Weak Staining
Caption: A workflow diagram for troubleshooting weak staining results.
Factors Influencing Staining Reproducibility
Caption: Key factors that contribute to staining variability.
References
"effect of fixation methods on Acid Red 407 staining quality"
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of Acid Red 407 for biological staining. As specific literature on the interaction of this compound with various histological fixatives is limited, this guide is based on the general principles of acid dye staining and established histological techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in biological staining?
A1: this compound is a synthetic acid dye. In histology, acid dyes are typically used to stain basic tissue components such as the cytoplasm, muscle, and collagen.[1][2] While not a common histological stain, this compound, being an acid dye, would be expected to stain these eosinophilic structures, providing contrast to nuclear stains.
Q2: How does the choice of fixative impact the quality of staining with acid dyes like this compound?
A2: The choice of fixative is a critical step that can significantly influence the staining results. Fixatives act by preserving tissue from autolysis and putrefaction. They can be broadly categorized as cross-linking (e.g., formalin) or precipitating/denaturing (e.g., alcohols).[3] The mechanism of fixation affects tissue morphology, antigenicity, and the availability of binding sites for dyes. For acid dyes, fixatives that enhance the positive charge of tissue proteins can lead to more intense staining.[4]
Q3: Is there an optimal fixative for this compound staining?
A3: While specific data for this compound is unavailable, for general acid dye staining, fixatives containing mercuric chloride (e.g., B-5, Zenker's) or picric acid (e.g., Bouin's fluid) have been reported to yield bright and intense staining.[4][5] However, due to the toxicity of mercury, these are less commonly used. Formalin is a widely used all-purpose fixative, but it may not always provide the most brilliant acid dye staining without mordants.[4] Alcohol-based fixatives are also an option and can be advantageous for preserving some molecular components.[3][6] The optimal fixative may need to be determined empirically based on the specific tissue and target structures.
Q4: Can I perform this compound staining on frozen sections?
A4: Yes, it is generally possible to use acid dyes on frozen sections. Unfixed frozen sections should be fixed before staining to improve structural preservation.[7] Common fixatives for frozen sections include cold acetone or methanol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | Improper Fixation: The chosen fixative may be suboptimal for acid dye binding. Prolonged formalin fixation can sometimes reduce staining intensity.[8] | - Consider using a fixative known to enhance acid dye staining, such as Bouin's fluid (use with caution due to picric acid).[4] - If using formalin, ensure fixation time is adequate but not excessive (typically 24-48 hours for most tissues).[9] - For formalin-fixed tissues, a post-fixation step with Bouin's fluid or saturated picric acid for 1-2 hours before staining may improve results.[4] |
| Incorrect pH of Staining Solution: The pH of the staining solution affects the charge of both the dye and the tissue proteins. Acid dyes stain most effectively in an acidic environment.[10] | - Ensure the pH of your this compound staining solution is acidic (typically between pH 4 and 5.5 for most acid dyes). - You can adjust the pH using a weak acid, such as acetic acid. | |
| Inadequate Deparaffinization: Residual wax in the tissue section will prevent the aqueous staining solution from penetrating the tissue.[11] | - Ensure complete removal of paraffin wax by using fresh xylene and sufficient incubation times during the deparaffinization steps. | |
| Uneven Staining | Incomplete Fixation: If the fixative has not fully penetrated the tissue, the staining will be uneven.[12] | - Ensure the tissue block is thin enough (ideally 3-5 mm) for the fixative to penetrate completely. - Use an adequate volume of fixative (at least 10-20 times the volume of the tissue). |
| Carryover of Reagents: Contamination of staining solutions with reagents from previous steps can affect staining quality. | - Drain slides thoroughly between each step to prevent carryover of reagents. | |
| High Background Staining | Overstaining: The incubation time in the staining solution may be too long. | - Reduce the staining time. - A brief rinse in a very dilute acid solution (e.g., 0.1% acetic acid) after staining can help to remove excess, non-specifically bound dye (differentiation). |
| Fixative Artifacts: Some fixatives can leave pigments in the tissue (e.g., mercury pigment from Zenker's or B-5 fixative).[5] | - If using a mercury-containing fixative, treat sections with an iodine/sodium thiosulfate sequence to remove the pigment before staining. | |
| Poor Cellular Morphology | Suboptimal Fixation: The fixative may not have adequately preserved the cellular structures. Alcohol-based fixatives, for instance, can sometimes cause more tissue shrinkage than formalin.[6] | - While formalin provides excellent morphological preservation, alcohol-based fixatives can offer superior preservation of nucleic acids.[3] The choice depends on the experimental goals. - Ensure prompt fixation of fresh tissue to prevent autolysis. |
| Processing Issues: Over-dehydration or improper infiltration during tissue processing can lead to artifacts. | - Review your tissue processing protocol to ensure optimal times for dehydration, clearing, and paraffin infiltration. |
Data Summary: General Effects of Fixatives on Acid Dye Staining
| Fixative | Type | General Effect on Morphology | General Effect on Acid Dye Staining | Advantages | Disadvantages |
| 10% Neutral Buffered Formalin (NBF) | Cross-linking | Excellent preservation of cellular detail.[13] | Generally adequate, but may not be as vibrant as with other fixatives. Prolonged fixation can decrease staining intensity.[4][8] | Widely available, good all-purpose fixative.[5] | Can mask antigens for immunohistochemistry, requiring antigen retrieval. |
| Alcohol-based (e.g., 70-100% Ethanol) | Precipitating | Can cause tissue shrinkage and hardening.[6] | Can provide good results, particularly for preserving molecular components.[3] | Good for preserving nucleic acids and some antigens.[3][6] | May not preserve morphology as well as formalin.[13] |
| Bouin's Fluid | Mixture (Cross-linking & Precipitating) | Good nuclear and cytoplasmic preservation.[14] | Often results in bright and intense staining with acid dyes.[4] | Good for trichrome and other connective tissue stains.[5] | Contains picric acid which is explosive when dry and can interfere with DNA analysis.[4] |
| Zenker's/Helly's Fluid (Mercury-based) | Mixture | Excellent nuclear detail.[5] | Produces very bright and intense staining with acid dyes.[4] | Excellent for hematopoietic and lymphoid tissue.[5] | Highly toxic due to mercury content, requires special handling and disposal.[4] Produces mercury pigment that must be removed.[5] |
| Carnoy's Fixative | Precipitating | Rapid fixation, good nuclear preservation but can cause significant shrinkage.[14] | Can yield good staining results. | Excellent for preserving glycogen and nucleic acids.[14] | Lyses red blood cells, causes significant tissue shrinkage. |
Experimental Protocols
Protocol 1: General Tissue Fixation with 10% Neutral Buffered Formalin
-
Immediately after dissection, place the tissue specimen in a container with at least 10-20 times its volume of 10% Neutral Buffered Formalin.
-
Ensure the tissue thickness is no more than 5 mm to allow for adequate penetration.
-
Fix for 18-24 hours at room temperature. For larger specimens, fixation time may need to be extended.
-
After fixation, transfer the tissue to 70% ethanol for storage before processing.
Protocol 2: General Staining Procedure for this compound (for Paraffin-Embedded Sections)
-
Deparaffinization:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in this compound solution (e.g., 0.1-1.0% in distilled water with 1% acetic acid) for 5-10 minutes. The optimal concentration and time should be determined empirically.
-
Rinse briefly in distilled water.
-
-
Differentiation (Optional):
-
If overstaining occurs, briefly dip the slides in 0.1% acetic acid and check microscopically until the desired intensity is achieved.
-
Rinse in distilled water.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, immerse slides in a suitable hematoxylin solution (e.g., Mayer's or Harris') for the recommended time.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
70% Ethanol: 1 change, 3 minutes.
-
95% Ethanol: 2 changes, 3 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualization
A troubleshooting workflow for weak or no staining with this compound.
References
- 1. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 2. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alcoholic fixation over formalin fixation: A new, safer option for morphologic and molecular analysis of tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stainsfile.com [stainsfile.com]
- 5. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 6. Effects of short and long-term alcohol-based fixation on Sprague-Dawley rat tissue morphology, protein and nucleic acid preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologicalstaincommission.org [biologicalstaincommission.org]
- 8. Comparison of staining adequacy between tissues stored in formalin and paraffin embedded blocks for prolonged duration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. Troubleshooting Immunohistochemistry [nsh.org]
- 13. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Uneven Staining with Acid Red 407
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered when using Acid Red 407.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound staining patchy and uneven across the tissue section?
Uneven or patchy staining is a common issue that can arise from several stages of tissue preparation and staining. The most frequent causes include:
-
Incomplete Deparaffinization or Media Removal: Residual paraffin wax or embedding media from frozen sections can act as a barrier, preventing the aqueous this compound dye from penetrating the tissue evenly.[1][2][3] This results in unstained or weakly stained patches.
-
Inadequate Fixation: If the fixative does not fully penetrate the tissue, especially in the center of a larger block, it can lead to poor and inconsistent staining.[2][4] Rushing the fixation step is a primary reason for this artifact.[1]
-
Variable Tissue Thickness: Inconsistent section thickness from the microtome can cause variations in staining intensity, as thicker areas will absorb more dye than thinner areas.[1][2]
-
Air Bubbles: Air bubbles trapped on the surface of the tissue section will block the dye, leaving small, unstained spots.[2][4]
-
Tissue Drying: Allowing the tissue section to dry out at any point during the staining protocol can cause irreversible non-specific antibody binding and edge artifacts, leading to uneven coloration.[2][5]
Q2: My tissue sections show very weak or no staining with this compound. What should I do?
Weak or absent staining is typically related to the staining solution's chemistry or the protocol's timing:
-
Incorrect pH of Staining Solution: this compound, like other acid dyes, requires an acidic environment to bind effectively to positively charged proteins in the tissue.[2][6] The optimal pH for this compound is typically between 4.5 and 6.0.[7] A pH outside this range will significantly reduce dye uptake.
-
Exhausted or Depleted Staining Solution: Over time and with repeated use, the concentration of dye in the staining solution can decrease, leading to weaker staining.[2][4]
-
Insufficient Staining Time: The incubation period may be too short for the dye to fully penetrate the tissue and bind to the target structures.[2][4]
-
Excessive Rinsing: While rinsing is necessary to remove excess dye, overly aggressive or prolonged rinsing, especially with water, can gradually remove the desired stain.[8]
Q3: There are dark streaks and precipitates on my stained slide. What is the cause?
The presence of streaks or crystalline deposits on the slide usually points to an issue with the staining solution itself.
-
Contaminated or Old Staining Solutions: Staining solutions that are old, have been contaminated, or were prepared with low-purity water can develop precipitates.[2] These particles can settle on the tissue section during staining. Filtering the staining solution before use or preparing a fresh batch is recommended to resolve this.[2][4]
-
Uneven Reagent Application: Failing to ensure the entire tissue section is fully and evenly immersed in all solutions can lead to streaky results.[2]
Q4: The staining is significantly darker at the edges of the tissue. How can this be prevented?
This phenomenon, often called an "edge effect," is typically caused by the periphery of the tissue drying out faster than the center.[2] This can cause an increased concentration of dye to bind at the edges. To prevent this, ensure slides remain moist throughout the entire staining procedure and use a humidity chamber for any prolonged incubation steps.[2][5]
Troubleshooting Summary
The table below summarizes common problems, their potential causes, and recommended solutions for uneven staining with this compound.
| Problem | Potential Cause | Recommended Solution |
| Patchy or Uneven Staining | Incomplete deparaffinization.[2][3][8] | Ensure complete paraffin removal with fresh xylene and sufficient changes. |
| Inadequate tissue fixation.[1][2] | Optimize fixation time and ensure fixative volume is 10-20 times the tissue volume.[4] | |
| Variable section thickness.[1][2] | Ensure the microtome is properly maintained for consistent sectioning (typically 4-5 µm).[2] | |
| Tissue sections dried out during staining.[2][5] | Keep slides moist throughout the process; use a humidity chamber for long incubations.[5] | |
| Weak or Absent Staining | Incorrect pH of the staining solution.[2][4] | Verify and adjust the pH of the this compound solution to the optimal range (4.5-6.0).[7] |
| Exhausted or improperly prepared stain.[4] | Use a freshly prepared and filtered staining solution. | |
| Insufficient incubation time.[2][4] | Increase the staining time to allow for adequate dye penetration. | |
| Streaky Staining / Precipitates | Contaminated or old staining solutions.[2] | Filter the stain before use or prepare a fresh solution. |
| Uneven application of reagents.[2] | Ensure the entire slide is fully immersed in each solution. | |
| Darker Staining at Edges | "Edge effect" due to faster drying at the periphery.[2] | Do not allow slides to dry out; keep them in a moist environment. |
Experimental Protocols
Protocol for this compound Counterstaining with Hematoxylin
This protocol provides a general method for using this compound as a cytoplasmic and connective tissue counterstain following nuclear staining with hematoxylin.
1. Reagent Preparation:
-
This compound Staining Solution (1% w/v):
-
Dissolve 1 g of this compound powder in 100 mL of distilled water.
-
Add a few drops of glacial acetic acid to adjust the pH to approximately 4.5-5.5.
-
Filter the solution before use to remove any undissolved particles.
-
-
Harris' Hematoxylin Solution
-
1% Acid Alcohol: 1 mL HCl in 99 mL 70% ethanol.
-
Scott's Tap Water Substitute (Bluing Reagent)
2. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Nuclear Staining:
-
Stain in Harris' Hematoxylin for 5-10 minutes.[6]
-
Wash in running tap water for 1-5 minutes.[6]
-
Differentiate briefly in 1% Acid Alcohol (a few quick dips).[6]
-
Wash in running tap water.[6]
-
Blue the sections in Scott's Tap Water Substitute for 1-2 minutes.
-
Wash in running tap water for 5 minutes.[6]
-
-
This compound Counterstaining:
-
Immerse slides in the 1% this compound solution for 1-3 minutes.
-
Briefly wash in distilled water to remove excess stain.[6]
-
-
Dehydration, Clearing, and Mounting:
Visual Guides
The following diagrams illustrate the logical workflow for troubleshooting uneven staining and the causal relationships between common procedural errors and their outcomes.
Caption: Troubleshooting workflow for diagnosing and resolving uneven staining.
Caption: Causal relationships between common errors and staining artifacts.
References
- 1. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 146103-68-6 [smolecule.com]
- 8. Troubleshooting H&E Stains [nsh.org]
Technical Support Center: Managing Acid Red 407 Precipitation in Staining Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Red 407 in their staining protocols. Our aim is to help you overcome common challenges, particularly the issue of dye precipitation, to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: Resolving this compound Precipitation
Precipitation of this compound in your staining solution can manifest as crystalline deposits on your slides, uneven staining, or a cloudy appearance in the dye bath. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy staining solution or visible precipitate in the bottle/staining dish. | 1. Low Temperature: The solubility of this compound decreases at lower temperatures. 2. Supersaturation: The dye concentration exceeds its solubility limit under the current conditions. 3. Contamination: Presence of dust, debris, or other particulates can act as nucleation sites for precipitation. 4. Solution Age: Older solutions may experience dye degradation or solvent evaporation, leading to precipitation. | 1. Gently warm the staining solution to room temperature or slightly above (e.g., 37°C) and mix thoroughly.[1] 2. Dilute the staining solution with the appropriate solvent (e.g., distilled water or ethanol). Consider preparing a fresh, lower concentration solution. 3. Filter the staining solution through a fine-pore filter paper (e.g., Whatman No. 1) before use.[1][2] 4. Prepare fresh staining solutions regularly and store them in tightly sealed containers to prevent evaporation.[1] |
| Crystalline precipitate or dark red/purple deposits on the tissue section. | 1. Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye that precipitates during dehydration. 2. Rapid Dehydration: A sudden change in solvent polarity during dehydration (e.g., moving directly from an aqueous stain to absolute alcohol) can cause the dye to crash out of solution. 3. Incorrect pH: The pH of the staining or rinsing solutions may not be optimal for maintaining dye solubility. This compound is more soluble in acidic conditions.[3][4][5] | 1. Ensure thorough but gentle rinsing with the recommended rinsing solution (often acidified water) to remove unbound dye.[6][7][8] 2. Use a graded series of alcohols for dehydration (e.g., 70%, 95%, 100%) to gradually remove water. 3. Verify and adjust the pH of your staining and rinsing solutions to the optimal range for this compound (typically acidic). |
| Uneven or patchy staining. | 1. Localized Precipitation: Small, localized areas of dye precipitation can lead to uneven staining. 2. Incomplete Deparaffinization: Residual paraffin wax can prevent the aqueous staining solution from penetrating the tissue evenly. 3. Poor Fixation: Inadequate fixation can result in variable tissue affinity for the dye. | 1. Filter the stain immediately before use and ensure the staining dish is clean. 2. Ensure complete removal of paraffin by using fresh xylene and an adequate deparaffinization time. 3. Review and optimize your tissue fixation protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound staining solution?
A1: While specific optimal pH may vary depending on the exact protocol and tissue type, this compound generally exhibits better solubility and stability under acidic conditions.[3][4][5] A typical pH range for acid dyes in histological staining is between 2.5 and 5.5. It is advisable to start with the pH recommended in your specific protocol and adjust if you encounter precipitation issues.
Q2: Can I reuse my this compound staining solution?
A2: While it may be possible to reuse the staining solution for a limited time, it is generally recommended to use fresh solutions to avoid issues with precipitation and to ensure consistent staining results.[1] If you do reuse the solution, it is crucial to filter it before each use to remove any precipitate that may have formed.
Q3: How does temperature affect my this compound stain?
A3: Temperature can significantly impact the solubility of this compound. Lower temperatures can lead to dye precipitation. If your lab is cool, or the staining solution has been stored in a refrigerator, it is important to bring it to room temperature and ensure it is fully dissolved before use.[1] In some textile dyeing protocols, elevated temperatures (e.g., 100°C) are used to increase dye penetration, though such high temperatures are not typical for histological staining.[5]
Q4: Can the type of solvent I use affect this compound precipitation?
A4: Yes, the solvent system is critical. This compound is a water-soluble dye.[4][5] The addition of organic solvents like ethanol can alter its solubility. If your protocol involves a mixed solvent system, ensure the proportions are accurate. Abrupt changes in solvent composition, such as during the dehydration steps, are a common cause of dye precipitation on the tissue.
Data Presentation: Solubility of Acid Dyes
Table 1: Solubility of this compound in Water
| Temperature | Solubility (g/L) | Reference |
| 25°C | 60 - 75 | [5] |
| 30°C | 30 (for a related product) | [9][10] |
Table 2: Representative Solubility of a Red Azo Dye (C.I. Acid Red 1) in Different Solvents
This data is for a different, but structurally related, acid dye and is provided for illustrative purposes.
| Solvent | Solubility |
| Water | 18 g / 100 mL (at 20°C) |
| Ethanol | Negligible |
| Glycerol | 1 g / 100 mL |
Table 3: Factors Influencing Acid Dye Solubility
| Factor | Effect on Solubility | Notes |
| Increasing Temperature | Generally increases solubility. | Avoid excessive heat with biological samples to prevent tissue damage. |
| Decreasing pH (Acidic Conditions) | Generally increases solubility for acid dyes. | The acidic groups on the dye molecule are less likely to be ionized, which can reduce aggregation in some cases. However, the interaction with the tissue is also pH-dependent. |
| Presence of Electrolytes (Salts) | Can either increase or decrease solubility depending on the specific salt and its concentration. | High salt concentrations can sometimes lead to "salting out" and precipitation. |
| Solvent Composition | Highly dependent on the specific dye and solvent. | Gradual changes in solvent composition (e.g., during dehydration) are crucial to prevent precipitation. |
Experimental Protocols
Below are detailed methodologies for common applications where a red acid dye like this compound would be used.
Experimental Protocol 1: Collagen Staining in Paraffin-Embedded Tissue Sections (Adapted from Picrosirius Red Protocol)
This protocol is adapted from the well-established Picrosirius Red staining method for collagen and is suitable for use with this compound to visualize collagen fibers.[6][7][8]
Materials:
-
This compound solution (0.1% w/v in saturated aqueous picric acid)
-
Weigert's iron hematoxylin
-
Acidified water (0.5% acetic acid in distilled water)
-
Graded ethanols (70%, 95%, 100%)
-
Xylene
-
Mounting medium
-
Deparaffinized and rehydrated tissue sections on slides
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of alcohols to distilled water.
-
Nuclear Staining (Optional): Stain with Weigert's iron hematoxylin for 8 minutes to visualize cell nuclei.
-
Washing: Wash in running tap water for 10 minutes.
-
This compound Staining: Immerse slides in the this compound solution for 60 minutes. This extended time allows for the dye molecules to align with the collagen fibers.
-
Rinsing: Briefly rinse the slides in two changes of acidified water. This step is crucial to remove excess, unbound dye without causing precipitation.
-
Dehydration: Dehydrate the sections rapidly through three changes of 100% ethanol.
-
Clearing: Clear in two changes of xylene.
-
Mounting: Mount with a resinous mounting medium.
Expected Results:
-
Collagen fibers: Red
-
Muscle and cytoplasm: Yellowish or pale red
-
Nuclei: Black (if counterstained)
Experimental Protocol 2: Visualization of Protein Aggregates in Cultured Cells
This protocol describes a general method for using a fluorescent red dye to visualize induced protein aggregation in cultured cells. This can be adapted for a fluorescent variant of this compound or used as a workflow model.
Materials:
-
Cultured cells on coverslips
-
Proteasome inhibitor (e.g., MG-132) to induce protein aggregation
-
Fluorescent red dye solution (e.g., a dye known to bind to protein aggregates)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips to the desired confluency. Treat cells with a proteasome inhibitor (e.g., 5 µM MG-132 for 16 hours) to induce the formation of protein aggregates. Include an untreated control.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (if required): If the dye requires intracellular access and the fixation method has not sufficiently permeabilized the cells, treat with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Staining: Wash the cells with PBS and then incubate with the fluorescent red dye solution (concentration and incubation time will be dye-specific, e.g., 1:1000 dilution for 30 minutes).
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualization: Visualize the cells using a fluorescence microscope.
Expected Results:
-
Untreated cells: Diffuse, low-level background fluorescence.
-
Treated cells: Bright red fluorescent puncta or inclusions, indicating protein aggregates.
-
Nuclei: Blue (from DAPI).
Mandatory Visualizations
Histological Staining Workflow
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Buy this compound | 146103-68-6 [smolecule.com]
- 6. stainsfile.com [stainsfile.com]
- 7. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues [bio-protocol.org]
- 8. med.emory.edu [med.emory.edu]
- 9. dharmatrading.com [dharmatrading.com]
- 10. dharmatrading.com [dharmatrading.com]
Technical Support Center: Optimization of pH for Acid Red 407 Staining Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of pH in Acid Red 407 staining protocols. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during histological and cytological staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a stain?
This compound is a synthetic monoazo acid dye.[1] In histological applications, it functions as an anionic stain, meaning the dye molecule carries a net negative charge. The staining mechanism is based on an electrostatic attraction between the negatively charged dye ions and positively charged components within the tissue.[2] Primarily, it binds to proteins in the cytoplasm, connective tissue, and muscle, which contain amino groups that become protonated (positively charged) in an acidic environment.
Q2: Why is pH a critical factor for successful this compound staining?
The pH of the staining solution is paramount because it directly influences the charge of both the tissue components and the dye molecules. An acidic pH is generally required for effective staining with acid dyes like this compound.[2][3] Lowering the pH increases the number of positively charged sites on tissue proteins (protonation of amino groups), thereby enhancing the electrostatic attraction for the negatively charged this compound dye molecules. This results in a more intense and specific stain.
Q3: What is the recommended pH range for this compound staining?
While specific protocols for this compound in histology are not widely published, a general starting point for acid dyes is a weakly acidic solution. Based on protocols for similar acid dyes, a pH range of 4.0 to 6.0 is a reasonable starting point for optimization. For instance, a pH between 4.0 and 4.5 is often recommended for eosin, another common acid dye. It is crucial to empirically determine the optimal pH for your specific tissue type and fixation method.
Q4: How do I prepare and adjust the pH of an this compound staining solution?
To prepare a stock solution, dissolve this compound powder in distilled or deionized water. This compound's solubility is enhanced under acidic conditions.[3][4][5] For pH adjustment, a weak acid, such as 1% acetic acid, can be added dropwise to the staining solution while monitoring the pH with a calibrated pH meter. Alternatively, a buffer system (e.g., acetate buffer) can be used to maintain a stable pH throughout the staining procedure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | pH of staining solution is too high (not acidic enough): Insufficient protonation of tissue proteins leads to poor dye binding. | Lower the pH of the staining solution incrementally (e.g., in 0.5 unit steps) using a weak acid like 1% acetic acid. Test a range of pH values (e.g., 4.0, 4.5, 5.0). |
| Insufficient staining time: The dye may not have had enough time to bind to the tissue components. | Increase the incubation time in the this compound solution. | |
| Dye concentration is too low: An insufficient amount of dye is available to bind to the tissue. | Increase the concentration of the this compound in the staining solution. | |
| High Background Staining | pH of staining solution is too low: Excessive acidity can cause widespread protonation of tissue components, leading to non-specific binding of the dye. | Increase the pH of the staining solution. A slightly higher pH may improve specificity. |
| Dye concentration is too high: Excess dye can lead to non-specific binding and high background. | Decrease the concentration of this compound in your staining solution. | |
| Inadequate rinsing: Failure to remove unbound dye results in a diffuse background stain. | Increase the duration and/or number of rinsing steps after staining. | |
| Uneven Staining | Incomplete deparaffinization or rehydration: Residual paraffin wax or incomplete rehydration can prevent the aqueous stain from penetrating the tissue evenly. | Ensure complete deparaffinization with xylene or a xylene substitute and thorough rehydration through a graded alcohol series. |
| Tissue sections drying out during staining: If sections dry, it can lead to inconsistent staining and artifacts. | Keep slides moist throughout the entire staining procedure. Use a humidity chamber for longer incubation steps. | |
| Stain Precipitation on Tissue | Poor dye solubility: The dye may not be fully dissolved in the staining solution. | Ensure the this compound is completely dissolved. Filtering the staining solution before use can help remove any undissolved particles. |
| Staining solution is old or contaminated: Over time, dye solutions can degrade or become contaminated, leading to precipitate formation. | Prepare fresh staining solutions regularly. |
Quantitative Data Summary
Since specific quantitative data for this compound in histological applications is limited, the following table provides a comparison with other commonly used acid dyes to serve as a reference for optimization.
| Acid Dye | Typical pH Range | Common Application | Notes |
| This compound | 4.0 - 6.0 (recommended starting range) | Counterstain for cytoplasm, muscle, and connective tissue. | Optimization is critical. Start with a pH around 5.0 and adjust as needed. |
| Eosin Y | 4.0 - 4.5 | Standard counterstain to hematoxylin in H&E staining. | Provides excellent differentiation of cytoplasmic components. |
| Acid Fuchsin | 2.5 - 3.5 | A key component in Masson's trichrome and Van Gieson stains for collagen. | Staining intensity is highly pH-dependent. |
| Aniline Blue | 2.5 - 3.5 | Used in Mallory's trichrome stain for connective tissue. | Provides a strong blue stain for collagen. |
| Light Green SF Yellowish | 4.5 - 5.5 | Often used as a counterstain in trichrome methods. | Provides good contrast for collagen. |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
Materials:
-
This compound powder (CAS: 146103-68-6)
-
Distilled or deionized water
-
1% Acetic acid or an appropriate buffer system (e.g., acetate buffer)
-
Calibrated pH meter
-
Glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Filter paper (0.45 µm pore size)
Procedure:
-
Weigh out the desired amount of this compound powder to prepare a stock solution (e.g., 0.5% w/v).
-
Add the powder to the appropriate volume of distilled water in a beaker with a magnetic stir bar.
-
Stir the solution until the dye is completely dissolved. Gentle warming may aid dissolution but avoid boiling.
-
Allow the solution to cool to room temperature.
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Slowly add 1% acetic acid dropwise while continuously monitoring the pH until the desired pH is reached.
-
Alternatively, prepare the stain in a pre-made buffer solution of the desired pH.
-
Filter the final staining solution to remove any undissolved particles.
-
Store the solution in a tightly sealed container at room temperature, protected from light.
Protocol 2: pH Optimization of this compound Staining
Objective: To determine the optimal pH for this compound staining of a specific tissue type.
Procedure:
-
Prepare several batches of this compound staining solution at different pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0).
-
Deparaffinize and rehydrate tissue sections through xylene and a graded series of alcohols to water.
-
If performing a nuclear counterstain, stain with a hematoxylin solution and blue as per standard protocols.
-
Rinse the slides in distilled water.
-
Immerse one slide in each of the different pH staining solutions for a predetermined amount of time (e.g., 3 minutes).
-
Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydrate the sections through a graded series of alcohols.
-
Clear the sections in xylene or a xylene substitute.
-
Coverslip the slides with a permanent mounting medium.
-
Examine the slides under a microscope and compare the staining intensity and specificity at each pH to determine the optimal condition.
Visualizations
References
Validation & Comparative
Validating Acid Red 407 as a Fluorescent Marker for Specific Organelles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and tracking of specific organelles within living cells are fundamental to understanding cellular function and disease progression. Fluorescent markers are indispensable tools in this endeavor, enabling high-resolution visualization of organelle morphology, dynamics, and health. While a variety of commercial organelle-specific dyes are available, the exploration of novel fluorophores offers the potential for improved photostability, reduced cytotoxicity, and unique spectral properties. This guide provides a framework for validating a candidate molecule, Acid Red 407, as a potential fluorescent organelle marker, comparing its hypothetical performance against established commercial alternatives.
This compound is an organic synthetic dye, also known as Acid Red 74, primarily used in the textile and leather industries for its vibrant red color and water solubility.[1][2] While its primary application has been industrial, its chemical properties, such as its interaction with biological molecules through electrostatic and hydrophobic forces, suggest it could be a candidate for investigation as a biological stain.[3] This guide outlines the necessary experimental validation process and presents hypothetical data to illustrate a comparative analysis.
Comparative Analysis of Photophysical and Performance Characteristics
The initial step in validating a new fluorescent marker is to characterize its photophysical properties and compare them to existing, well-validated probes. The ideal marker possesses a high quantum yield, strong photostability, and minimal spectral overlap with other commonly used fluorophores. Furthermore, its performance within a biological context—assessing specificity, cytotoxicity, and signal-to-noise ratio—is critical.
Below is a hypothetical comparison of this compound against established commercial dyes for mitochondria, lysosomes, and the nucleus.
Table 1: Hypothetical Photophysical & Performance Data for Organelle Markers
| Property | This compound (Hypothetical) | MitoTracker™ Red CMXRos | LysoTracker™ Red DND-99 | DAPI |
| Target Organelle | Lysosome (Hypothesized) | Mitochondria | Lysosomes/Acidic Organelles | Nucleus (DNA) |
| Excitation Max (nm) | 550 | 579 | 577 | 358 |
| Emission Max (nm) | 575 | 599 | 590 | 461 |
| Quantum Yield | 0.35 | ~0.4 | Not Reported | ~0.9 |
| Photostability | Moderate | High | High | Moderate |
| Specificity | High (Hypothesized) | High | High | High |
| Cytotoxicity | Low at working conc. | Low at working conc. | Low at working conc. | Low at working conc. |
| Fixability | Yes | Yes | No | Yes |
| Signal-to-Noise | >15 | >50 | >50 | >20 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for commercial dyes are based on typical performance characteristics.
Experimental Validation Workflow
The validation of a novel fluorescent probe requires a systematic approach, from initial characterization to in-cell performance assessment. This involves determining the dye's spectral properties, assessing its ability to specifically label the target organelle, and ensuring it does not perturb normal cellular functions.
References
A Comparative Guide to Counterstaining in Histology: Eosin vs. Acid Red 407
For researchers, scientists, and drug development professionals, the selection of appropriate staining reagents is paramount for accurate tissue analysis. The counterstain, in particular, is crucial for providing context to the primary stain and delineating cellular morphology. Eosin has long been the gold standard for counterstaining in routine histology. This guide provides a comprehensive comparison between the well-established Eosin and another acid dye, Acid Red 407, exploring the potential of the latter as an alternative based on the general principles of acid dye staining.
Eosin is an anionic dye that stains basic cellular components, such as the cytoplasm and extracellular matrix, in shades of pink and red.[1][2] This provides a stark contrast to the blue-purple of hematoxylin-stained nuclei, making it an integral part of the most common histological staining method, Hematoxylin and Eosin (H&E).[1][3] Acid dyes, in general, are anionic and bind to cationic components in tissue, primarily proteins.[1][2][4]
This compound is also an acid dye, characterized by its vibrant red color.[5][6] While extensively used in the textile and leather industries for its good light and wash fastness, its application in histology is not well-documented.[5][6] However, its chemical nature as an acid dye suggests it could theoretically function as a counterstain. One source notes its potential for "biological staining" and "cellular visualization," though without providing specific protocols or data.[7]
Performance Comparison: Eosin vs. This compound
Due to the lack of specific experimental data for this compound in histological applications, this comparison is based on the established performance of Eosin and the theoretical application of this compound based on the general properties of acid dyes.
| Feature | Eosin | This compound (Theoretical) |
| Staining Principle | Electrostatic interaction with positively charged cytoplasmic and extracellular matrix proteins.[1][2] | Presumed electrostatic interaction with positively charged cytoplasmic and extracellular matrix proteins. |
| Color | Shades of pink to red.[1] | Vibrant red.[5][6] |
| Typical Application | Routine counterstain to hematoxylin (H&E), providing cytoplasmic and matrix detail.[1][4] | Potential as a counterstain to hematoxylin for cytoplasmic and matrix visualization. |
| Solubility | Soluble in water and alcohol.[1] | Soluble in water.[5][6] |
| Staining Time | Typically 30 seconds to 2 minutes. | Unknown, would require optimization. |
| Differentiation | Controlled by subsequent alcohol washes (e.g., 70-95% ethanol). | Would likely be controlled by alcohol washes. |
| pH Dependence | Staining is enhanced in a slightly acidic environment (pH 4.5-5).[1] | As an acid dye, staining would likely be enhanced in an acidic environment. |
| Compatibility | Compatible with a wide range of fixatives and primary stains. | Unknown, would require testing. |
| Established Use | Gold standard in histology for decades.[3] | Not established in histology; primarily an industrial dye.[5][6] |
Experimental Protocols
The following are detailed experimental protocols for the use of Eosin as a counterstain and a proposed, hypothetical protocol for this compound based on general acid dye staining procedures.
Standard Hematoxylin and Eosin (H&E) Staining Protocol
This protocol outlines the key steps for a typical H&E stain using Eosin as the counterstain.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Alcohol: 2 changes, 3 minutes each.
-
95% Alcohol: 2 changes, 3 minutes each.
-
70% Alcohol: 3 minutes.
-
Running tap water: 5 minutes.
-
-
Nuclear Staining:
-
Harris' Hematoxylin: 5-15 minutes.
-
Running tap water: 1-5 minutes.
-
1% Acid Alcohol: a few seconds for differentiation.
-
Running tap water: 1-5 minutes.
-
Scott's Tap Water Substitute (Bluing agent): 1-2 minutes.
-
Running tap water: 5 minutes.
-
-
Counterstaining with Eosin:
-
0.5% Eosin Y solution: 30 seconds to 2 minutes.
-
-
Dehydration, Clearing, and Mounting:
-
95% Alcohol: 2 changes, 1 minute each.
-
100% Alcohol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Hypothetical Protocol for Hematoxylin and this compound Staining
This proposed protocol is based on the general principles of using an acid dye as a counterstain and would require significant optimization.
-
Deparaffinization and Rehydration: (Identical to the H&E protocol)
-
Nuclear Staining: (Identical to the H&E protocol)
-
Counterstaining with this compound:
-
Prepare a 0.1-0.5% aqueous solution of this compound.
-
Immerse slides in the this compound solution for 1-5 minutes (staining time to be determined experimentally).
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting: (Identical to the H&E protocol, with careful observation of dye leaching in alcohols)
Visualizing the Histological Staining Workflow
The following diagram illustrates the general workflow for histological staining, highlighting the key stages from tissue preparation to final mounting. The counterstaining step is where either Eosin or a potential alternative like this compound would be applied.
Conclusion
Eosin remains the undisputed standard for counterstaining in histology due to its extensive validation, consistent performance, and the wealth of historical data available for interpretation. It provides excellent differentiation of cytoplasmic and extracellular components, complementing the nuclear detail provided by hematoxylin.
This compound, while an effective red acid dye in industrial applications, is an unknown entity in the field of histology. Based on its chemical properties, it holds theoretical potential as a counterstain. However, without experimental data on its staining efficacy, optimal protocol, compatibility with various tissues and fixatives, and potential impact on diagnostic interpretation, its use cannot be recommended. Further research and comparative studies would be necessary to evaluate if this compound, or other alternative acid dyes, could offer any advantages over the well-established and reliable performance of Eosin. For now, Eosin's position as the primary counterstain in routine histology is secure. The exploration of alternative dyes, however, remains a valid scientific pursuit, particularly in the search for reagents with improved safety profiles or unique staining properties.[8][9][10]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 3. Histological Stains in the Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. C.I.this compound [chembk.com]
- 7. Buy this compound | 146103-68-6 [smolecule.com]
- 8. ompj.org [ompj.org]
- 9. Safe Food Coloring Agent as an Alternative to Eosin Stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ojs.uajy.ac.id [ojs.uajy.ac.id]
"comparative analysis of Acid Red 407 and other red fluorescent dyes"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Acid Red 407 and other commonly used red fluorescent dyes in biological research. While this compound is a commercially available dye, its primary applications lie in the textile and paper industries.[1][2][3][4] Publicly available data on its key fluorescent properties, such as quantum yield and molar extinction coefficient, are notably absent, precluding a direct quantitative comparison with established research-grade fluorophores.
This document outlines the essential parameters for evaluating fluorescent dyes and presents available data for well-characterized alternatives, including Rhodamine B, Texas Red, Alexa Fluor 647, and Cy5. Furthermore, it details standardized experimental protocols to enable researchers to perform their own comparative analyses should they wish to evaluate this compound or other novel compounds for fluorescence-based applications.
Key Performance Parameters of Fluorescent Dyes
The selection of a suitable fluorescent dye is critical for the success of fluorescence-based assays. The ideal dye exhibits high brightness, excellent photostability, and minimal spectral overlap with other fluorophores in multiplexed experiments. Key quantitative parameters for objective comparison include:
-
Quantum Yield (Φ): A measure of the efficiency of the fluorescence process, calculated as the ratio of emitted photons to absorbed photons. A quantum yield closer to 1 indicates a more efficient and brighter dye.[5]
-
Molar Extinction Coefficient (ε): Represents the probability of a molecule absorbing a photon of light at a specific wavelength. A higher extinction coefficient contributes to greater brightness.[5]
-
Brightness: Often expressed as the product of the quantum yield and the molar extinction coefficient (Φ × ε). It provides a combined measure of a dye's light absorption and emission efficiency.[5]
-
Photostability: The resistance of a fluorophore to photochemical degradation upon exposure to excitation light. Higher photostability is crucial for experiments requiring long or repeated exposures.[5][6]
-
Signal-to-Noise Ratio (SNR): A measure of the strength of the fluorescent signal relative to the background noise. A higher SNR allows for the detection of low-abundance targets.[5]
Comparative Analysis of Red Fluorescent Dyes
The following table summarizes the available photophysical properties of several widely used red fluorescent dyes. Data for this compound is not available in the reviewed literature.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rhodamine B | ~543-555 | ~573-625 | ~106,000 | ~0.31 - 0.97 | Variable |
| Texas Red | ~589-596 | ~610-615 | ~85,000 | ~0.93 - 0.97 | ~79,050 - 82,450 |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.33 | ~78,870 |
| Cy5 | ~647-650 | ~665-670 | ~215,000 - 250,000 | ~0.20 - 0.28 | ~43,000 - 70,000 |
Note: The exact spectral properties and quantum yields of dyes can vary depending on the solvent, pH, and conjugation to biomolecules.[7][8][9][10][11][12][13][14][15][16][17]
Experimental Protocols
To facilitate a direct and objective comparison of fluorescent dyes, the following standardized protocols are recommended.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a test dye relative to a standard of known quantum yield.[18]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Test dye solution of unknown quantum yield
-
Standard dye solution of known quantum yield (e.g., Rhodamine B in ethanol)
-
Solvent (e.g., ethanol or phosphate-buffered saline)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test dye and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the test dye (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard
-
Gradₓ and Gradₛₜ are the gradients of the linear plots for the test and standard dyes, respectively
-
nₓ and nₛₜ are the refractive indices of the test and standard solutions (if different)
-
Assessment of Photostability
This protocol provides a method for quantifying the photostability of a fluorescent dye by measuring the decay of its fluorescence intensity over time under continuous illumination.[5]
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source
-
Solution of the fluorescent dye
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a sample of the dye solution on a microscope slide.
-
Initial Imaging: Acquire an initial fluorescence image at time t=0 using a defined, constant illumination intensity.
-
Time-Lapse Imaging: Continuously illuminate the sample and acquire fluorescence images at regular intervals over a defined period.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest for each image in the time-lapse series.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[5]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparative Dye Analysis
Caption: Workflow for the comparative analysis of fluorescent dyes.
Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 146103-68-6 [chemicalbook.com]
- 3. Buy this compound | 146103-68-6 [smolecule.com]
- 4. specialchem.com [specialchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Rhodamine B - Wikipedia [en.wikipedia.org]
- 8. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 9. omlc.org [omlc.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 18. jascoinc.com [jascoinc.com]
A Comparative Guide to the Photostability of Acid Red 407 and Cy3
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate dyes is a critical consideration in research and development, with photostability being a paramount parameter for applications involving light exposure. This guide provides a detailed comparison of the photostability of two commonly used red dyes: Acid Red 407, a metal-complex azo dye prevalent in the textile industry, and Cy3, a cyanine dye widely employed in fluorescence microscopy and imaging. This comparison is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Quantitative Photostability Comparison
A direct quantitative comparison of the photostability of this compound and Cy3 is challenging due to the different metrics and experimental contexts in which their stability to light is assessed. This compound's photostability is typically evaluated in the context of textile dyeing, using standardized lightfastness ratings, while Cy3's photostability is characterized in solution or on biomolecules using photobleaching quantum yields.
The photostability of this compound is enhanced by its 1:2 metal complex structure, which provides greater resilience to photodegradation compared to simpler azo dyes.[1] In contrast, Cy3, like many fluorescent dyes, is susceptible to photobleaching upon prolonged exposure to excitation light.
| Parameter | This compound | Cy3 |
| Dye Class | 1:2 Metal-Complex Azo Dye | Cyanine Dye |
| Primary Application | Textile and Leather Dyeing | Fluorescent Labeling and Imaging |
| Photostability Metric | Lightfastness Rating (ISO 105-B02) | Photobleaching Quantum Yield (Φb) / Fluorescence Quantum Yield (Φf) |
| Reported Values | Lightfastness rating of 3-4 on wool and 5-6 on nylon substrates.[1] | Fluorescence quantum yield of approximately 0.15 in aqueous solutions. |
| Photostability Profile | Considered to have good to excellent lightfastness on various textiles.[1] | Prone to photobleaching, especially under intense and prolonged illumination. |
Note: Lightfastness ratings are on a scale of 1 to 8, where 8 represents the highest fastness. The photobleaching quantum yield is a measure of the probability that a dye molecule will be photodegraded after absorbing a photon. A lower photobleaching quantum yield indicates higher photostability. The fluorescence quantum yield is the ratio of photons emitted to photons absorbed; while not a direct measure of photostability, it is a key performance parameter for fluorescent dyes.
Experimental Protocols
The methodologies for assessing the photostability of this compound and Cy3 are distinct, reflecting their different applications.
This compound: Lightfastness Testing of Textiles
The lightfastness of this compound on textiles is determined according to the ISO 105-B02 standard. This method involves exposing a dyed textile specimen to a controlled artificial light source that simulates natural daylight.
Methodology:
-
Sample Preparation: A sample of the textile dyed with this compound is prepared.
-
Exposure: The dyed sample is exposed to a xenon arc lamp, which has a spectral distribution similar to sunlight.
-
Comparison: The fading of the dyed sample is compared to a set of blue wool standards with known lightfastness ratings.
-
Assessment: The lightfastness rating is assigned based on which blue wool standard shows a similar degree of fading as the test sample after the same duration of light exposure.
Cy3: Photobleaching Measurement in Solution
The photostability of Cy3 is typically quantified by measuring its photobleaching quantum yield in a solution. This involves continuous illumination of a dye solution and monitoring the decay of its fluorescence intensity over time.
Methodology:
-
Sample Preparation: A solution of Cy3 at a known concentration is prepared in a suitable solvent or buffer.
-
Instrumentation: A fluorometer or a fluorescence microscope equipped with a stable light source (e.g., a laser) and a sensitive detector is used.
-
Illumination: The Cy3 solution is continuously illuminated with light at its excitation maximum.
-
Data Acquisition: The fluorescence intensity is recorded over time.
-
Data Analysis: The rate of fluorescence decay is used to calculate the photobleaching quantum yield (Φb), often relative to a standard with a known Φb. The decay is typically fitted to an exponential function to determine the photobleaching rate constant.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing the photostability of this compound and Cy3.
References
A Comparative Guide to Acid Red 407 and its Potential Cross-Reactivity with Common Cellular Stains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acid Red 407, a synthetic dye with potential applications in cellular staining, against established histological stains. Due to a lack of direct comparative studies on the cross-reactivity of this compound in a cellular context, this document offers a framework for evaluation based on the fundamental principles of histological staining. It includes a theoretical comparison, a detailed experimental protocol for assessing its performance, and a workflow for determining potential cross-reactivity.
Introduction to this compound
This compound is a water-soluble, anionic dye, primarily utilized in the textile and paper industries for its vibrant red coloration.[1] Its chemical structure, containing sulfonic acid groups, imparts a negative charge, classifying it as an acid dye.[1] In biological staining, acid dyes are typically used as counterstains, binding to cationic (positively charged) components within the cell, such as the cytoplasm, muscle, and connective tissue.[2] While its application in cellular imaging is not as widespread as traditional stains like Eosin, its properties suggest it may serve a similar function.
Theoretical Comparison with Standard Cellular Stains
Understanding the potential for cross-reactivity begins with a comparison of the fundamental properties of this compound against commonly used cellular stains, namely Eosin (an acid dye) and Hematoxylin (a basic dye).
| Feature | This compound | Eosin Y | Hematoxylin |
| Dye Class | Acid Dye[1] | Acid Dye[3] | Basic Dye (used with a mordant)[3] |
| Charge in Solution | Anionic (Negative)[2] | Anionic (Negative)[3] | Cationic (Positive) complex[3] |
| Primary Cellular Targets | Expected to bind to basic components (e.g., cytoplasm, collagen)[2] | Binds to basic components (e.g., cytoplasm, collagen, muscle)[4] | Binds to acidic components (e.g., nucleic acids in the nucleus, ribosomes)[3] |
| Resulting Color | Red/Yellowish-Red[5] | Pink/Red[4] | Blue/Purple[4] |
| Common Application | Primarily industrial; potential as a cytoplasmic counterstain[1][6] | Cytoplasmic counterstain in H&E staining[4][7] | Nuclear stain in H&E staining[4][7] |
Potential for Cross-Reactivity
Cross-reactivity, or the staining of unintended cellular components, can arise from several factors, including spectral overlap and non-specific binding.
-
Spectral Overlap: If this compound is used in conjunction with other red-emitting fluorophores, there is a potential for their emission spectra to overlap, making it difficult to distinguish between the two signals. The absorption and emission maxima of this compound would need to be experimentally determined to assess this risk with specific fluorescent probes.
-
Non-Specific Binding: Like other acid dyes, this compound's binding is primarily driven by electrostatic interactions.[2] Factors such as the pH of the staining solution and the fixation method can influence staining specificity. Inadequate differentiation steps could lead to excessive background staining, which might be misinterpreted as cross-reactivity.
Experimental Protocol for Evaluating this compound as a Cellular Stain
The following protocol is a modified version of the standard Hematoxylin and Eosin (H&E) staining procedure, designed to assess the staining characteristics of this compound and its compatibility with a nuclear stain.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene (or a xylene substitute)
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Harris' Hematoxylin solution
-
1% Acid Alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute or running tap water
-
This compound solution (e.g., 0.5% w/v in distilled water with 0.5% acetic acid, pH to be optimized)
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene for 2 changes of 5 minutes each.
-
Transfer to 100% ethanol for 2 changes of 3 minutes each.
-
Transfer to 95% ethanol for 2 changes of 3 minutes each.
-
Transfer to 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain in Harris' Hematoxylin for 5-15 minutes.
-
Wash in running tap water for 1-5 minutes.
-
Differentiate in 1% Acid Alcohol with brief dips until the cytoplasm is pale pink.
-
Wash in running tap water.
-
Blue in Scott's Tap Water Substitute for 1-2 minutes or in running tap water for 5 minutes.
-
Wash in running tap water.
-
-
Counterstaining with this compound:
-
Immerse slides in the this compound solution for 1-5 minutes (optimization of time is crucial).
-
Wash briefly in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (2 changes of 1 minute each), 100% ethanol (2 changes of 2 minutes each).
-
Clear in Xylene (or substitute) for 2 changes of 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for sample preparation and the assessment of stain cross-reactivity.
Caption: Histological Staining Workflow.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Histology Learning System Appendix A [bu.edu]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Buy this compound | 146103-68-6 [smolecule.com]
- 7. Up Your Stain Game With These 7 Non-Fluorescent Histology Dyes [expertcytometry.com]
"validating the specificity of Acid Red 407 for collagen staining"
For researchers, scientists, and drug development professionals, the accurate detection and quantification of collagen is critical for understanding tissue architecture, fibrosis, and the effects of novel therapeutics. While a multitude of histological stains exist, their specificity and utility can vary significantly. This guide provides an objective comparison of established collagen staining methods to aid in the selection of the most appropriate technique for your research needs.
A query regarding "Acid Red 407" for collagen staining prompted a review of its applications. Currently, this compound is primarily documented for use as a dye in the textile and leather industries.[1][2][3][4][5] There is no substantive scientific literature available that validates its specificity for staining collagen in biological tissues. Therefore, this guide will focus on well-established and validated alternatives: Picrosirius Red, Masson's Trichrome, and Van Gieson's stain.
Performance Comparison of Standard Collagen Stains
The choice of a collagen stain depends on the specific research question, the required level of specificity, and the imaging modality.
| Feature | Picrosirius Red (PSR) | Masson's Trichrome | Van Gieson's Stain |
| Principle of Staining | Anionic dye with sulfonic acid groups that bind to basic amino groups in collagen molecules.[6] | A three-color method using Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue to differentiate collagen from other tissue components.[7] | A combination of picric acid and acid fuchsin that differentially stains collagen and other tissues.[7] |
| Specificity for Collagen | High, especially when viewed with polarized light, which enhances the natural birefringence of collagen fibers.[7][8] | Good, but can sometimes stain other acidophilic structures. It is effective in differentiating collagen from muscle.[7] | Moderate, it can also stain other tissue components. |
| Key Advantage | Allows for the differentiation of collagen fiber thickness and maturity under polarized light (Type I appears yellow-orange-red, Type III appears green).[6][9] | Provides excellent contrast between collagen (blue/green), muscle (red), and nuclei (dark brown/black). | Simple, rapid, and provides good contrast for routine screening. |
| Key Disadvantage | Requires a polarizing microscope for optimal specificity and differentiation.[10] Staining intensity can be influenced by section orientation.[6] | The procedure is relatively long and complex, involving multiple steps. | The acidic solution can cause fading over time.[9] |
| Quantitative Analysis | Well-suited for quantitative analysis of collagen density and type distribution.[6][11] | Less suitable for precise quantification due to potential for non-specific staining. | Generally used for qualitative or semi-quantitative assessment. |
Visualizing Experimental Workflows
A clear and logical workflow is essential for reproducible staining results. Below are diagrams outlining a general collagen staining protocol and a logical framework for validating a novel stain.
Experimental Protocols
Below are detailed methodologies for the three discussed collagen staining techniques.
Picrosirius Red Staining Protocol
This method is highly specific for collagen, especially when coupled with polarization microscopy.[8]
Solutions and Reagents:
-
Picro-sirius Red Solution: 0.1% Sirius red (Direct Red 80) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Resinous mounting medium
Procedure:
-
Deparaffinize paraffin sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Stain in the Picro-sirius Red solution for 1 hour to ensure equilibrium staining.[12]
-
Wash slides in two changes of acidified water.[12]
-
Dehydrate rapidly through graded ethanol solutions.
-
Clear in xylene and mount with a resinous medium.[12]
Expected Results:
-
Bright-field Microscopy: Collagen fibers will appear red on a pale yellow background.[12][13]
-
Polarized Light Microscopy: Thicker collagen fibers (Type I) will show yellow-orange birefringence, while thinner fibers (Type III, reticular) will appear green.[12]
Masson's Trichrome Staining Protocol
This is a classic differential stain used to distinguish collagen from muscle and other tissues.
Solutions and Reagents:
-
Bouin's solution or Zenker's fixative (optional, for mordanting)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic/phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
(Optional) Mordant in Bouin's solution for 1 hour at 56°C for improved staining quality.
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.
-
Stain with Biebrich scarlet-acid fuchsin for 5 minutes.
-
Differentiate in phosphomolybdic/phosphotungstic acid solution.
-
Stain in aniline blue solution for 5 minutes to stain collagen.
-
Differentiate in 1% acetic acid solution.
-
Dehydrate, clear, and mount.
Expected Results:
-
Collagen: Blue or Green
-
Muscle, cytoplasm, keratin: Bright Red
-
Nuclei: Black
Van Gieson's Staining Protocol
A simple and rapid method for differential staining of collagen.
Solutions and Reagents:
-
Van Gieson's Solution: A mixture of picric acid and acid fuchsin.
-
Weigert's iron hematoxylin
-
0.5% hydrochloric acid in 70% ethanol
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain nuclei with Weigert's iron hematoxylin.
-
Differentiate in acid alcohol.
-
Stain in Van Gieson's solution for 3-5 minutes.
-
Dehydrate quickly, clear, and mount.
Expected Results:
-
Collagen: Pink or Red
-
Muscle and Cytoplasm: Yellow
-
Nuclei: Brown to Black
Conclusion
While the inquiry into this compound did not yield evidence for its use in collagen staining, established methods provide robust and reliable alternatives. Picrosirius Red, particularly with polarization microscopy, offers the highest specificity and potential for quantitative analysis of collagen subtypes.[6][8] Masson's Trichrome provides excellent qualitative differentiation between collagen and other tissue elements, making it a valuable tool for general histology.[7] Van Gieson's stain remains a quick and effective method for routine collagen visualization. The selection of the appropriate stain should be guided by the specific experimental goals, available equipment, and the level of detail required in the analysis.
References
- 1. C.I.this compound [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]
- 4. Cas 146103-68-6,this compound | lookchem [lookchem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]
- 10. researchgate.net [researchgate.net]
- 11. 3helix.com [3helix.com]
- 12. med.emory.edu [med.emory.edu]
- 13. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Acid Red 407 Fluorescence Intensity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of Acid Red 407 fluorescence intensity. While specific quantitative data for this compound is not extensively available in the current literature, this document outlines the expected fluorescence behavior based on analogous azo dyes and metal-complex dyes. The provided experimental protocols and comparative data tables serve as a foundational resource for researchers aiming to utilize this compound in fluorescence-based assays.
Introduction to this compound
This compound is a synthetic monoazo dye characterized by its dark red, powdered form. It is a metal-complex dye, typically containing chromium, which enhances its stability and fastness properties, particularly in textile applications for dyeing protein fibers like wool and silk.[1][2][3] Its chemical structure and properties suggest potential for fluorescence applications, where its emission intensity can be modulated by its local chemical environment. Such applications could include its use as a probe in biological staining, analytical chemistry, and potentially in drug delivery systems.[1][4]
Principles of Fluorescence Intensity Analysis
The fluorescence intensity of a molecule like this compound can be influenced by various external factors, leading to either a decrease (quenching) or an increase (enhancement) in its emission. These phenomena form the basis of quantitative fluorescence assays.
Fluorescence Quenching: This process leads to a decrease in fluorescence intensity and can occur through two primary mechanisms:
-
Dynamic (Collisional) Quenching: The excited fluorophore collides with a quencher molecule, resulting in non-radiative energy transfer. This process is dependent on the concentration of the quencher and the diffusion rates of the molecules.
-
Static Quenching: The fluorophore and quencher form a non-fluorescent ground-state complex.
Fluorescence Enhancement: An increase in fluorescence intensity can occur when the dye molecule moves from a quenching environment (like an aqueous solution where water molecules can quench fluorescence) to a non-polar or sterically hindered environment that protects it from quenching interactions.
Comparative Analysis of Fluorescence Modulation
The fluorescence intensity of this compound is expected to be sensitive to its interaction with various analytes, including proteins, surfactants, and metal ions. The following sections provide a comparative overview of these interactions, with illustrative data based on the behavior of similar dye systems.
Interaction with Proteins
Many dyes exhibit a change in fluorescence upon binding to proteins. This can be due to the transfer of the dye to a more hydrophobic environment within the protein structure, leading to fluorescence enhancement, or due to specific interactions with amino acid residues that cause quenching. Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are commonly used model proteins for such studies.[5][6][7]
Hypothetical Comparative Data for this compound Fluorescence with BSA:
| Analyte | Concentration | Fluorescence Intensity (Arbitrary Units) | Quenching/Enhancement |
| This compound (Control) | 10 µM | 100 | - |
| + BSA | 5 µM | 80 | Quenching |
| + BSA | 10 µM | 65 | Quenching |
| + BSA | 20 µM | 50 | Quenching |
Note: This data is illustrative and based on the common phenomenon of fluorescence quenching of dyes upon interaction with proteins through the formation of a non-fluorescent complex.
Interaction with Surfactants
Surfactants are amphiphilic molecules that can form micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). Fluorescent dyes can be used as probes to determine the CMC, as the dye's fluorescence properties often change significantly when it partitions from the aqueous phase into the hydrophobic micellar core.[1][8][9][10][11]
Hypothetical Comparative Data for this compound Fluorescence in the Presence of Sodium Dodecyl Sulfate (SDS):
| Analyte | SDS Concentration (mM) | Fluorescence Intensity (Arbitrary Units) | Observation |
| This compound (Control) | 0 | 100 | Baseline fluorescence in aqueous solution |
| + SDS | 2 | 105 | Slight increase |
| + SDS | 4 | 115 | Increase as dye begins to partition |
| + SDS | 8 (CMC) | 150 | Significant enhancement at CMC |
| + SDS | 12 | 155 | Plateau above CMC |
Note: This data illustrates the expected fluorescence enhancement of a dye as it moves into the non-polar interior of surfactant micelles.
Interaction with Metal Ions
As this compound is a chromium-complex dye, its fluorescence is inherently influenced by a metal ion. The interaction with other metal ions could lead to either quenching or enhancement of its fluorescence. Quenching can occur via electron transfer or energy transfer processes, while enhancement might be observed if the metal ion restricts intramolecular rotations that otherwise lead to non-radiative decay.[2][12][13][14][15][16]
Hypothetical Comparative Data for this compound Fluorescence with Various Metal Ions:
| Analyte | Metal Ion (100 µM) | Fluorescence Intensity (Arbitrary Units) | Quenching/Enhancement |
| This compound (Control) | - | 100 | - |
| + Cu²⁺ | Cu²⁺ | 40 | Strong Quenching |
| + Ni²⁺ | Ni²⁺ | 60 | Quenching |
| + Zn²⁺ | Zn²⁺ | 110 | Slight Enhancement |
| + Fe³⁺ | Fe³⁺ | 30 | Strong Quenching |
Note: This data is representative of the typical quenching effects of transition metal ions on the fluorescence of organic dyes.
Experimental Protocols
The following are detailed methodologies for conducting quantitative fluorescence analysis.
General Protocol for Fluorescence Quenching Studies
This protocol describes the steps to quantify the quenching of a fluorophore's emission by a quencher, often analyzed using the Stern-Volmer equation:
I₀ / I = 1 + Ksv[Q]
Where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
Materials:
-
Fluorophore stock solution (e.g., this compound in a suitable buffer)
-
Quencher stock solution (e.g., BSA, metal salt solution)
-
Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions: In a set of volumetric flasks, add a constant volume of the fluorophore stock solution.
-
Add varying amounts of quencher: To each flask, add different volumes of the quencher stock solution to achieve a range of quencher concentrations.
-
Dilute to final volume: Bring all solutions to the same final volume with the buffer. Ensure thorough mixing.
-
Prepare a blank: Prepare a solution containing only the buffer and the highest concentration of the quencher to check for background fluorescence.
-
Measure fluorescence: Record the fluorescence emission spectrum of each solution using the spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the fluorophore.
-
Data Analysis: Plot I₀ / I versus the quencher concentration [Q]. The slope of the resulting linear plot gives the Stern-Volmer constant, Ksv.
General Protocol for Fluorescence Enhancement Studies (e.g., CMC Determination)
This protocol is used to measure the increase in fluorescence intensity of a probe in the presence of an enhancer, such as surfactant micelles.
Materials:
-
Fluorescent probe stock solution (e.g., this compound in a suitable solvent)
-
Surfactant stock solution (e.g., SDS in water)
-
Deionized water
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of surfactant solutions: Create a range of surfactant concentrations spanning the expected CMC.
-
Add the fluorescent probe: Add a small, constant aliquot of the fluorescent probe stock solution to each surfactant solution. The final concentration of the probe should be low to avoid self-quenching.
-
Equilibrate: Allow the solutions to equilibrate for a set period.
-
Measure fluorescence: Record the fluorescence intensity of each solution at the emission maximum of the probe.
-
Data Analysis: Plot the fluorescence intensity versus the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, often identified as the intersection of two linear fits to the pre-micellar and post-micellar regions.
Visualizations
Experimental Workflow for Fluorescence Quenching
Caption: Workflow for a typical fluorescence quenching experiment.
Mechanism of Fluorescence Quenching and Enhancement
Caption: Mechanisms of fluorescence quenching and enhancement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Buy this compound | 146103-68-6 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Spectroscopic studies on the interaction of bovine (BSA) and human (HSA) serum albumins with ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Study on the interaction between methylene blue and bovine serum albumin by fluorescence spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mattersofmatter.eu [mattersofmatter.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]
- 16. pubs.rsc.org [pubs.rsc.org]
"assessing the cytotoxicity of Acid Red 407 in different cell lines"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro cytotoxicity of various red acid dyes, focusing on their effects on different cell lines. The data presented is compiled from published research to offer an objective overview for toxicological assessment and to inform further research and development.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of selected red acid dyes on different human cell lines as reported in the scientific literature. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across studies.
| Dye Name(s) | Cell Line | Assay | Concentration Range | Key Findings | Reference |
| Ponceau 4R (New Coccine, Brilliant Scarlet 4R) | HepG2 (Human Hepatoma) | MTS | 75 - 300 µg/mL | Dose-dependent decrease in cell viability. At 300 µg/mL, viability was significantly reduced. The study also observed an increase in the expression of the pro-apoptotic gene Caspase 3, suggesting that the cell death is mediated by apoptosis.[1] | Lye et al. |
| Ponceau 4R | Human Peripheral Blood Lymphocytes | - | 37.5 - 300 µg/mL | At the highest concentration (300 µg/mL), a significant increase in chromosomal aberrations and sister chromatid exchanges was observed. A decrease in the mitotic index was also noted at higher concentrations.[2] | Kara et al. |
| Amaranth | Human Hepatocytes | MTT | 10 - 200 µg/mL | A dose-dependent cytotoxic effect was observed. At 200 µg/mL, cell survival decreased to 40%.[3][4] | Anonymous |
| Amaranth | Human Hepatocytes | Neutral Red | 10 - 200 µg/mL | Confirmed dose-dependent cytotoxicity. At 100 µg/mL, cell survival was 50%, and at 200 µg/mL, it was 30%.[3][4] | Anonymous |
| Allura Red AC (Food Red No. 40) | - | In vivo studies (Comet assay, micronucleus test) | - | No evidence of in vivo genotoxic potential was found in mice.[5][6] Note: These are not in vitro cytotoxicity studies. | Honma et al. |
Experimental Protocols
MTS Assay for Cell Viability (as per Lye et al.)[1]
-
Cell Seeding: Human hepatoma (HepG2) cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubation: The plates were incubated for 14 to 16 hours to allow for cell attachment.
-
Treatment: Cells were then treated with various concentrations of the food dyes (Fast Green FCF, Sunset Yellow FCF, and New Coccine) ranging from 75 µg/mL to 300 µg/mL. Control wells contained culture medium and phosphate-buffered saline (PBS).
-
MTS Reagent Addition: After the treatment period, CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (Promega) reagent was added to each well according to the manufacturer's protocol.
-
Incubation: The plates were incubated for a specified period to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability was expressed as a percentage of the untreated control group.
MTT and Neutral Red Assays for Cell Viability (as per Anonymous study on Amaranth)[3][4]
-
Cell Culture and Seeding: Human hepatocytes were cultured and seeded in appropriate culture vessels.
-
Treatment: The cells were exposed to Amaranth extract at concentrations of 10, 50, 100, and 200 µg/mL and incubated for 24 hours.
-
MTT Assay:
-
After incubation, the culture medium was replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates were incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution was measured at a specific wavelength.
-
-
Neutral Red Assay:
-
Following treatment, the cells were incubated with a medium containing neutral red dye.[7]
-
Viable cells take up and incorporate the neutral red dye into their lysosomes.[7]
-
After incubation, the cells were washed, and the incorporated dye was extracted.
-
The absorbance of the extracted dye was measured.
-
-
Data Analysis: The percentage of cell survival was calculated relative to the untreated control cells.
Visualizing Experimental Workflow and Cellular Response
The following diagrams illustrate a typical workflow for assessing cytotoxicity and a simplified representation of a signaling pathway leading to apoptosis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Do the azo food colorings carmoisine and ponceau 4R have a genotoxic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. brieflands.com [brieflands.com]
- 5. Evaluation of the in vivo genotoxicity of Allura Red AC (Food Red No. 40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Quantification and Staining: A Comparative Analysis
For researchers, scientists, and drug development professionals, accurate and reliable quantification of protein expression is a cornerstone of experimental success. While various industrial dyes exist, it is crucial to select methods validated for biological research. Acid Red 407, a dye primarily used in the textile and paper industries, is not established for protein quantification in a laboratory setting. This guide provides a comprehensive comparison of standard, validated methods for protein quantification and visualization, complete with experimental protocols and workflow diagrams to aid in selecting the most appropriate technique for your research needs.
Comparing Protein Quantification Assays
The accurate determination of protein concentration is a prerequisite for a wide range of applications, from ensuring equal loading in gel electrophoresis to complex enzyme kinetic studies. The choice of assay depends on factors such as the protein's properties, the presence of interfering substances, and the required sensitivity. Below is a comparison of the most commonly used protein quantification assays.
| Assay | Principle | Advantages | Disadvantages | Detection Range |
| Bradford Assay | The binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to basic and aromatic amino acid residues, causes a shift in the dye's maximum absorbance from 465 nm to 595 nm.[1][2] | - Fast and simple (single-step, <10 minutes). - Inexpensive. - Compatible with most common buffers. | - High protein-to-protein variability due to dependence on amino acid composition. - Incompatible with detergents.[2] | 20-2000 µg/mL |
| Bicinchoninic Acid (BCA) Assay | A two-step process where Cu²⁺ is reduced to Cu¹⁺ by protein in an alkaline medium. The Cu¹⁺ then chelates with two molecules of bicinchoninic acid, forming a purple-colored complex that absorbs light at 562 nm.[3][4][5] | - Less protein-to-protein variation than the Bradford assay.[3] - Compatible with most detergents.[3] - High sensitivity. | - Slower than the Bradford assay. - Susceptible to interference from reducing agents and chelating agents.[3] | 20-2000 µg/mL |
| Lowry Assay | A two-step reaction involving the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by the reduction of the Folin-Ciocalteu reagent by the copper-protein complex and aromatic amino acids, resulting in a blue color. | - High sensitivity. | - Complex and time-consuming procedure. - Prone to interference from a wide variety of substances. | 5-100 µg/mL |
| UV Absorbance at 280 nm | Measures the intrinsic absorbance of aromatic amino acids (tryptophan and tyrosine) in a protein solution at 280 nm. | - Very fast and simple. - Non-destructive to the protein sample. | - Requires a pure protein sample. - Highly dependent on the amino acid composition. - Interference from other molecules that absorb at 280 nm (e.g., nucleic acids). | 25-2000 µg/mL |
Comparing Protein Staining Methods for Gels
Following protein separation by gel electrophoresis, staining is required to visualize the protein bands. The choice of staining method is dictated by the desired sensitivity, the need for compatibility with downstream applications like mass spectrometry, and cost considerations.
| Stain | Principle | Advantages | Disadvantages | Sensitivity |
| Coomassie Brilliant Blue R-250 | An anionic dye that binds non-specifically to proteins through ionic interactions with basic amino acids and van der Waals forces.[6][7] | - Simple and robust protocol. - Relatively inexpensive. - Compatible with mass spectrometry. | - Less sensitive than other methods. - Requires a destaining step which can be time-consuming. | 50-200 ng/band[7] |
| Silver Staining | Based on the reduction of silver ions to metallic silver at the location of protein bands.[8][9] | - Extremely high sensitivity.[8] | - Complex and multi-step protocol. - Can have a high background if not performed carefully. - May not be compatible with mass spectrometry depending on the protocol. | ~1-10 ng/band |
| Fluorescent Stains (e.g., SYPRO Ruby) | Fluorescent dyes that bind to proteins, allowing for visualization with a fluorescence imager. | - High sensitivity, comparable to silver staining. - Wide linear dynamic range. - Compatible with mass spectrometry. | - Requires a specialized fluorescence imager. - More expensive than Coomassie or silver staining. | ~1-10 ng/band |
Experimental Protocols
Bradford Protein Assay Protocol
This protocol is a standard method for determining the concentration of a protein solution.
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)[1]
-
Bovine Serum Albumin (BSA) standard solution (e.g., 1 mg/mL)
-
Spectrophotometer and cuvettes or a microplate reader
-
Test tubes or a 96-well microplate
-
Buffer used to dissolve the protein samples
Procedure:
-
Prepare a series of protein standards: Dilute the BSA stock solution with the same buffer as your samples to create a range of concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
Prepare your unknown samples: Dilute your protein samples to fall within the range of the standard curve.
-
Assay:
-
Pipette 10 µL of each standard and unknown sample into separate test tubes or wells.
-
Add 200 µL of Bradford reagent to each tube or well.
-
Mix well and incubate at room temperature for 5 minutes.[1]
-
-
Measurement:
-
Measure the absorbance of each sample at 595 nm using the spectrophotometer or microplate reader.[1]
-
Use the standard with no protein (0 mg/mL) as the blank.
-
-
Data Analysis:
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the concentration of your unknown samples by interpolating their absorbance values on the standard curve.
-
Coomassie Brilliant Blue R-250 Staining Protocol for Polyacrylamide Gels
This protocol describes the staining of protein bands in a polyacrylamide gel after electrophoresis.
Materials:
-
Staining solution: 0.1% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid.[10]
-
Destaining solution: 10% ethanol, 7.5% acetic acid.[10]
-
A flat container for staining and destaining.
-
An orbital shaker.
Procedure:
-
Fixation (Optional but Recommended): After electrophoresis, place the gel in a fixative solution (e.g., 30% methanol, 10% acetic acid) for at least 5 minutes.[6]
-
Staining:
-
Remove the fixative solution and add enough Coomassie staining solution to fully cover the gel.
-
Incubate the gel in the staining solution for at least 3 hours with gentle agitation on an orbital shaker.[6]
-
-
Destaining:
-
Pour off the staining solution.
-
Add the destaining solution and incubate with gentle agitation.
-
Change the destaining solution periodically until the background of the gel is clear and the protein bands are clearly visible.[6]
-
-
Storage: Once destained, the gel can be stored in deionized water.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Protein Expression Analysis
The following diagram illustrates a typical workflow for analyzing protein expression, from sample preparation to data analysis.
Protein Expression Analysis Workflow
The MAPK/ERK Signaling Pathway
Understanding how protein expression changes in response to stimuli is often tied to specific cellular signaling pathways. The MAPK/ERK pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival.[11][12][13] Analyzing the phosphorylation status and expression levels of key proteins in this pathway is a common application of the techniques described above.
MAPK/ERK Signaling Pathway
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. Bradford Protein Assay [bio-protocol.org]
- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. bioscience.fi [bioscience.fi]
- 8. conductscience.com [conductscience.com]
- 9. Principle and Method of Silver Staining of Proteins Separated by Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Coomassi Blue Staining | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
Safety Operating Guide
Proper Disposal of Acid Red 407: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Acid Red 407, an azo dye commonly used in laboratory settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is necessary.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Spill Management
In the event of a spill, prompt and appropriate action is critical to prevent contamination and ensure safety.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For liquid spills, create a dike around the spill using an absorbent material.[2]
-
Absorption:
-
Collection: Once absorbed, scoop the material into a suitable, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Procedures
The proper disposal route for this compound waste depends on its concentration, volume, and the presence of other hazardous materials. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult state and local regulations for complete and accurate classification.[1]
Waste Classification
This compound, as an azo dye, may be subject to specific regulations. The Environmental Protection Agency (EPA) lists wastes from the production of dyes and pigments as potentially hazardous. While this compound itself is not specifically listed with a unique EPA waste code, it is crucial to evaluate the waste for hazardous characteristics such as corrosivity, ignitability, reactivity, and toxicity.
| Hazardous Characteristic | EPA Waste Code | Relevance to this compound Waste |
| Ignitability | D001 | Unlikely for aqueous solutions. |
| Corrosivity | D002 | Possible if the waste solution is highly acidic (pH ≤ 2) or basic (pH ≥ 12.5). |
| Reactivity | D003 | Unlikely under normal conditions. |
| Toxicity | D004-D043 | Possible if the waste contains certain toxic constituents above regulatory limits. |
On-Site Treatment and Disposal
For small quantities of dilute aqueous solutions of this compound that are not otherwise hazardous, on-site neutralization may be a viable disposal option.
Neutralization Protocol for Acidic Dye Solutions:
This protocol is intended for dilute solutions and should be performed in a chemical fume hood with appropriate PPE.
-
Dilution: If the solution is concentrated, slowly add it to a large volume of cold water to dilute it.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic dye solution while stirring.
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a pH meter. The target pH should be between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large volume of water. However, it is imperative to first check with your institution's Environmental Health and Safety (EHS) office and local wastewater regulations to ensure this practice is compliant.
Off-Site Disposal
For concentrated waste, large volumes, or waste containing other hazardous materials, off-site disposal through a licensed hazardous waste contractor is required.
Procedure for Off-Site Disposal:
-
Containerization: Collect the waste in a clearly labeled, sealed, and appropriate container. The label should include "Hazardous Waste," the chemical name (this compound), and any other components.
-
Storage: Store the container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup by your institution's EHS or a certified hazardous waste disposal company.
Experimental Protocol: Photocatalytic Degradation of this compound
For research purposes, advanced oxidation processes like photocatalysis can be employed to degrade this compound into less harmful compounds. The following is a general experimental protocol based on the degradation of similar azo dyes.
Materials:
-
This compound solution of known concentration
-
Titanium dioxide (TiO₂) nanopowder (photocatalyst)
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
Beaker or photoreactor
-
pH meter
-
Spectrophotometer for concentration analysis
Procedure:
-
Catalyst Suspension: Prepare a suspension of TiO₂ in the this compound solution. A typical catalyst loading is 1 g/L.
-
Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to adsorb onto the surface of the TiO₂ particles.
-
Photoreaction: Irradiate the suspension with the UV lamp while continuously stirring.
-
Sampling: At regular time intervals, withdraw small aliquots of the suspension.
-
Analysis: Centrifuge or filter the aliquots to remove the TiO₂ particles. Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer to determine the change in concentration over time.
-
Mineralization (Optional): To assess the complete degradation to CO₂ and H₂O, Total Organic Carbon (TOC) analysis can be performed.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a safer research environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Acid Red 407
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Acid Red 407, a synthetic dye. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Potential Hazards of this compound
This compound, a red powder, can present several health hazards upon exposure. It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] In some cases, there are possible risks of irreversible effects.[1] It is crucial to handle this chemical with care, avoiding direct contact.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to personal protective equipment is necessary to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or glasses | Must provide a complete seal around the eyes to protect from dust and splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., rubber) | To be worn at all times to prevent skin contact.[1] |
| Protective clothing/Lab coat | Should be worn to minimize skin contact.[1] | |
| Respiratory Protection | Approved respirator | Necessary when handling the powder form to avoid inhalation of dust particles.[1] |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring safety during the handling of this compound.
Workflow for Handling this compound
Experimental Protocols:
-
Preparation: Before handling this compound, ensure that a designated area, preferably within a chemical fume hood, is prepared.[1] All necessary PPE should be donned correctly. An emergency eyewash station and safety shower should be readily accessible.[1]
-
Handling: When weighing and transferring the powdered dye, minimize the creation of dust. Use a chemical fume hood to prevent inhalation.[1] When preparing solutions, add the this compound powder to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Contaminated clothing should be removed and laundered before reuse.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, should be collected in a suitable, labeled, and sealed container.[1]
-
Disposal Procedure: The disposal of chemical waste must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1] It is imperative to consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
